Cycrimine
Description
Properties
IUPAC Name |
1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUZBWLEWHWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861769 | |
| Record name | Cycrimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycrimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.09e-03 g/L | |
| Record name | Cycrimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-39-4 | |
| Record name | Cycrimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycrimine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycrimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cycrimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycrimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCRIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cycrimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112-113 | |
| Record name | Cycrimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cycrimine in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycrimine, a centrally acting anticholinergic agent, has historically been employed in the symptomatic management of Parkinson's disease (PD). This technical guide provides a comprehensive examination of its core mechanism of action, focusing on its interaction with muscarinic acetylcholine receptors within the basal ganglia. This document details the underlying pathophysiology of Parkinson's disease, the rationale for cholinergic antagonism, and presents available, albeit limited, quantitative data on this compound's receptor binding profile. Furthermore, it explores potential secondary mechanisms of action and provides detailed experimental protocols for the assays used to characterize such compounds. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological effects.
Introduction: The Cholinergic-Dopaminergic Imbalance in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. This depletion of dopamine leads to a functional imbalance with the excitatory neurotransmitter acetylcholine in the striatum, a key component of the basal ganglia motor loop. This relative overactivity of the cholinergic system is believed to contribute significantly to the motor symptoms of PD, particularly tremor and rigidity.[1][2]
This compound is a synthetic anticholinergic drug designed to counteract this hypercholinergic state.[3] By blocking the action of acetylcholine at its receptors, this compound helps to restore a more balanced neurochemical environment in the striatum, thereby alleviating some of the motor deficits associated with the disease.[4][5]
Primary Mechanism of Action: Muscarinic M1 Receptor Antagonism
The principal mechanism of action of this compound is its antagonism of muscarinic acetylcholine receptors, with a noted specificity for the M1 subtype. Muscarinic receptors are G-protein coupled receptors that mediate the majority of acetylcholine's effects in the central nervous system. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.
In the striatum, M1 receptors are postsynaptically located on medium spiny neurons of both the direct and indirect pathways. By blocking these receptors, this compound reduces the excitatory effects of acetylcholine, helping to rebalance the dysregulated motor circuitry.
Quantitative Data: Muscarinic Receptor Binding Profile
Quantitative data on the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is not extensively available in recent literature. Historical data and comparison with other anticholinergic agents suggest a preference for the M1 receptor. The table below is intended to provide a framework for such data; however, specific Ki or IC50 values for this compound are not readily found in publicly accessible databases from the conducted searches. For illustrative purposes, the table includes data for other anticholinergic compounds.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | |
| Pirenzepine | ~20 | ~400 | ~200 | ~100 | ~300 | |
| 4-DAMP | ~1 | ~10 | ~0.5 | ~5 | ~2 |
Note: The lack of specific and recent quantitative binding data for this compound represents a significant gap in the publicly available scientific literature.
Exploration of Potential Secondary Mechanisms of Action
While muscarinic antagonism is the primary mechanism, other potential targets could contribute to the overall pharmacological profile of antiparkinsonian drugs. These are explored here as potential areas for further research regarding this compound.
Dopamine Transporter (DAT) Interaction
Some anticholinergic drugs have been shown to interact with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT would increase synaptic dopamine levels, potentially complementing the effects of cholinergic blockade. However, there is currently no direct experimental evidence from the conducted searches to suggest that this compound significantly inhibits the dopamine transporter.
NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors involved in excitatory neurotransmission. Antagonism of these receptors has been investigated as a therapeutic strategy in Parkinson's disease. Some antiparkinsonian drugs, such as amantadine, exhibit weak NMDA receptor antagonist activity. At present, there is no specific data from the conducted searches to indicate that this compound acts as an NMDA receptor antagonist.
Signaling Pathways in the Basal Ganglia
The therapeutic effect of this compound is rooted in its ability to modulate the complex signaling pathways within the basal ganglia. The following diagrams illustrate the normal functioning of the direct and indirect pathways and the proposed mechanism of this compound's action.
Caption: Simplified diagram of the direct and indirect pathways of the basal ganglia.
References
- 1. Pharmacological Treatment of Tremor in Parkinson’s Disease Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Treatment of Tremor in Parkinson's Disease Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H29NO | CID 2911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological basis for functional selectivity of partial muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Synthetic Antiparkinsonian Therapy: A Technical History of Cycrimine's Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Cycrimine, a prominent centrally-acting anticholinergic agent, represents a significant milestone in the pharmacological management of Parkinson's disease. Developed in the mid-20th century, it emerged as a key synthetic alternative to naturally occurring belladonna alkaloids, offering a more refined therapeutic profile for the alleviation of motor symptoms, particularly tremor and rigidity. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical development of this compound. It details the experimental methodologies that elucidated its mechanism of action as a muscarinic M1 receptor antagonist and presents the available quantitative data on its pharmacological properties. Through an exploration of its history, this document offers valuable insights for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Pre-Levodopa Era and the Rise of Anticholinergics
Prior to the advent of levodopa therapy in the 1960s, the therapeutic landscape for Parkinson's disease was dominated by anticholinergic compounds.[1][2][3] For nearly a century, these agents were the only effective treatment for the debilitating motor symptoms of the disease.[4] Initially, crude preparations of belladonna alkaloids, such as atropine and scopolamine, were empirically used to counteract the apparent cholinergic overactivity in the striatum resulting from dopamine deficiency.[2] However, these natural alkaloids were associated with significant peripheral side effects and variable efficacy.
The 1940s marked a turning point with the development of the first synthetic anticholinergic drugs, heralding a new era of targeted therapy for parkinsonism. This period of intense research and development led to the synthesis of several compounds with improved central nervous system (CNS) penetration and a more favorable side effect profile. This compound emerged from this wave of innovation as a potent and effective antiparkinsonian agent.
The Discovery and Synthesis of this compound
This compound, chemically known as 1-phenyl-1-cyclopentyl-3-piperidino-1-propanol, was first described in the scientific literature in the early 1950s. Its development can be traced through two key publications:
-
Denton et al., J. Am. Chem. Soc. (1950): This seminal paper from the American Cyanamid Company detailed the synthesis of a series of tertiary amino alcohols, including a compound structurally analogous to this compound, as part of a broader investigation into new antispasmodic agents.
-
U.S. Patent 2,680,115 (1954): Filed by Ruddy and Becker and assigned to Winthrop-Stearns Inc., this patent specifically claimed the synthesis of this compound and its hydrochloride salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride, as inferred from the available literature, follows a Grignard reaction pathway. The following is a generalized protocol based on the chemical principles described in the foundational publications.
Materials:
-
β-piperidinopropiophenone
-
Cyclopentyl magnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for salt formation)
-
Apparatus for Grignard reaction under anhydrous conditions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are reacted with cyclopentyl bromide in anhydrous diethyl ether to form cyclopentyl magnesium bromide.
-
Grignard Reaction: A solution of β-piperidinopropiophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with constant stirring. The reaction mixture is then refluxed for a specified period to ensure complete reaction.
-
Hydrolysis: The reaction mixture is cooled in an ice bath and then carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined ether extracts are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound base. The base can be further purified by recrystallization.
-
Salt Formation: The purified this compound base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate this compound hydrochloride. The salt is then collected by filtration, washed with a cold solvent, and dried.
Preclinical Development and Pharmacological Profile
The preclinical evaluation of this compound was crucial in establishing its mechanism of action and therapeutic potential. These studies were conducted in various in vitro and in vivo models to characterize its pharmacological and toxicological properties.
Mechanism of Action: M1 Muscarinic Receptor Antagonism
This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype. In the parkinsonian brain, the depletion of dopamine in the nigrostriatal pathway leads to a relative overactivity of the cholinergic system. By blocking the M1 receptors in the striatum, this compound helps to restore the functional balance between dopamine and acetylcholine, thereby alleviating the motor symptoms of Parkinson's disease.
dot
Preclinical Experimental Models
Table 1: Common Preclinical Models for Antiparkinsonian Drug Evaluation
| Model Type | Animal Model | Method | Measured Endpoint |
| Toxin-Induced Models | Rodents (Rats, Mice) | Intracerebral injection of 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of the nigrostriatal pathway. | Amphetamine or apomorphine-induced rotational behavior. |
| Primates | Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms. | Observation and scoring of motor deficits (tremor, rigidity, bradykinesia). | |
| Pharmacological Models | Rodents | Administration of reserpine to deplete central monoamines, inducing a parkinsonian-like state. | Reversal of akinesia and catalepsy. |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is limited in the public domain. The following table summarizes the known ADME properties.
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value/Description | Source |
| Absorption | Well absorbed after oral administration. | |
| Distribution | Crosses the blood-brain barrier to exert its central effects. | |
| Metabolism | Specific metabolic pathways are not well-documented. | |
| Excretion | Primarily excreted in the urine. | |
| Protein Binding | 14-21% |
Clinical Development and Therapeutic Use
Following promising preclinical results, this compound was introduced into clinical practice for the treatment of Parkinson's disease. It was marketed by Eli Lilly and Company under the trade name Pagitane.
Clinical Efficacy
Early clinical studies demonstrated the effectiveness of this compound in improving the motor symptoms of Parkinson's disease, particularly tremor and rigidity. A Cochrane review of anticholinergic drugs in Parkinson's disease, which included studies from that era, concluded that these agents are more effective than placebo in improving motor function. However, the review also noted a lack of sufficient data to compare the efficacy and tolerability between different anticholinergic drugs.
While specific quantitative data from the original clinical trials of this compound are scarce in contemporary literature, the general findings indicated a significant improvement in motor function for a substantial portion of patients.
Dosing and Administration
This compound was typically administered orally, with the dosage individualized to the patient's needs and tolerance.
Adverse Effects
As with other anticholinergic drugs, the use of this compound is associated with a range of side effects, which can limit its use, particularly in elderly patients.
Table 3: Common Adverse Effects of this compound
| System | Adverse Effects |
| Peripheral | Dry mouth, blurred vision, constipation, urinary retention, tachycardia. |
| Central Nervous System | Confusion, memory impairment, hallucinations, delirium. |
Conclusion and Future Perspectives
The development of this compound and other synthetic anticholinergics in the mid-20th century was a pivotal advancement in the treatment of Parkinson's disease. These drugs provided much-needed symptomatic relief for patients in an era before the discovery of dopamine's role in the disease. While their use has declined with the advent of more effective dopaminergic therapies, anticholinergics like this compound still have a niche role in the management of tremor in younger patients.
The history of this compound's development underscores the importance of rational drug design and the iterative process of improving upon existing therapies. The journey from natural alkaloids to targeted synthetic molecules laid the groundwork for future innovations in neuropharmacology. For today's researchers, the story of this compound serves as a valuable case study in the principles of drug discovery and the enduring quest for better treatments for neurodegenerative diseases.
Experimental Workflows and Logical Relationships
dot
References
- 1. "Anticholinergic drugs for parkinsonism and other movement disorders" by Peter A. LeWitt, Luke Hong et al. [scholarlycommons.henryford.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The History of Parkinson's Disease: Early Clinical Descriptions and Neurological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Cycrimine on M1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine is a centrally acting anticholinergic agent historically used in the management of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs), thereby helping to restore the dopaminergic-cholinergic balance in the brain.[1] This guide provides an in-depth examination of the pharmacodynamics of this compound, with a specific focus on its interaction with the M1 muscarinic acetylcholine receptor subtype. The M1 receptor is a Gq/11-coupled receptor highly expressed in the central nervous system and is a key target for cognitive and neurological disorders.[2] While specific quantitative pharmacodynamic data for this compound is limited in publicly available literature, this guide will leverage data from its close structural and functional analogue, dicyclomine, to provide a comprehensive overview.[3][4]
Quantitative Pharmacodynamics
| Parameter | Value | Receptor Subtype | Comments | Reference |
| IC50 | 14 nM | M1 (rat cortical membranes) | This value indicates a high affinity of dicyclomine for the M1 receptor subtype. | |
| pA2 | 9.13 | M1 (guinea-pig ileum) | The pA2 value quantifies the functional antagonist potency. A higher pA2 indicates greater potency. |
Note: The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
M1 Receptor Signaling Pathway and Antagonism by this compound
The M1 muscarinic acetylcholine receptor is coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
This compound, as a competitive antagonist at the M1 receptor, binds to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.
Experimental Protocols
The pharmacodynamic properties of M1 receptor antagonists like this compound and dicyclomine are typically characterized using radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of an unlabeled compound (this compound) for the M1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. A common radioligand for M1 receptors is [3H]-pirenzepine.
Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor.
Materials:
-
Biological Material: Membranes prepared from cells or tissues expressing M1 receptors (e.g., rat cerebral cortex or CHO cells stably expressing the human M1 receptor).
-
Radioligand: [3H]-pirenzepine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled M1 antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-pirenzepine, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-pirenzepine against the logarithm of the this compound concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Flux Assay)
This assay measures the ability of an antagonist to inhibit the functional response of the M1 receptor to an agonist. Since M1 receptor activation leads to an increase in intracellular calcium, a calcium flux assay is a suitable functional readout.
Objective: To determine the functional potency (e.g., pA2 value) of this compound as an M1 receptor antagonist.
Materials:
-
Cells: A cell line stably expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1).
-
Agonist: A known M1 receptor agonist (e.g., carbachol or acetylcholine).
-
Antagonist: this compound hydrochloride.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the M1 agonist (typically the EC80 concentration) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response. A dose-response curve for this compound's inhibition is generated to calculate the IC50. For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA2 value.
Conclusion
This compound acts as a competitive antagonist at M1 muscarinic acetylcholine receptors. While specific quantitative data for this compound is scarce, the available information on its close analogue, dicyclomine, indicates a high affinity and potent functional antagonism at this receptor subtype. The blockade of M1 receptor-mediated Gq/11 signaling by this compound leads to a reduction in downstream second messenger production and subsequent cellular responses, which underlies its therapeutic effects in conditions characterized by cholinergic overactivity. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the pharmacodynamic profile of this compound and similar M1 receptor antagonists. Further studies are warranted to determine the precise binding affinity and functional potency of this compound at human M1 receptors to better inform its clinical application and the development of novel M1-targeted therapeutics.
References
- 1. This compound | C19H29NO | CID 2911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycrimine Hydrochloride: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine hydrochloride is a synthetic anticholinergic agent, previously utilized in the management of Parkinson's disease.[1][2] As a muscarinic receptor antagonist, it acts by blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride, offering critical data and methodologies for researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Chemical Name | α-Cyclopentyl-α-phenyl-1-piperidinepropanol hydrochloride | [2] |
| Molecular Formula | C₁₉H₃₀ClNO | |
| Molecular Weight | 323.90 g/mol | |
| CAS Number | 126-02-3 | |
| Appearance | Crystals | |
| Taste | Very bitter | |
| Melting Point | 241-244 °C (with decomposition) | |
| Boiling Point | 433.5°C at 760 mmHg | |
| Solubility (at 25°C) | Water: 0.6 g/100 mlEthanol: 2.0 g/100 mlChloroform: 3.0 g/100 mlSoluble in DMSO | |
| pH (0.5% aqueous solution) | 4.9-5.4 |
Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound hydrochloride.
| Condition | Recommendation | Reference |
| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | |
| Long-term Storage | Dry, dark, and at -20 °C (months to years) | |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and time spent in Customs. | |
| Shelf Life | >3 years if stored properly |
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, a general approach to identifying them is outlined in the experimental protocols section. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.
Mechanism of Action and Signaling Pathway
This compound acts as a muscarinic antagonist, with a specific affinity for the M1 muscarinic acetylcholine receptor. By blocking this receptor, this compound inhibits the effects of acetylcholine in the central nervous system. This action is believed to help restore the balance between dopamine and acetylcholine, which is disrupted in Parkinson's disease.
The signaling pathway initiated by the activation of the M1 muscarinic receptor, which is antagonized by this compound, is depicted below.
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Detailed, publicly available experimental protocols specific to this compound hydrochloride are limited. However, standard methodologies based on international guidelines are provided below for the determination of its physicochemical properties and stability.
Determination of Physicochemical Properties
The following are general experimental approaches for determining the key physicochemical properties of a drug substance like this compound hydrochloride.
Caption: General Workflow for Physicochemical Property Determination.
Stability Testing and Forced Degradation Studies
Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.
5.2.1. Stability Testing Protocol (ICH Q1A(R2))
-
Objective: To establish a re-test period for the drug substance or a shelf life for the drug product.
-
Methodology:
-
Store samples of this compound hydrochloride at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method (e.g., HPLC).
-
5.2.2. Forced Degradation Study Protocol
-
Objective: To identify likely degradation products and establish degradation pathways.
-
Methodology: Expose this compound hydrochloride to various stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide has summarized the core chemical properties and stability considerations for this compound hydrochloride. The provided data and general experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development. While specific experimental protocols and degradation pathways for this compound hydrochloride are not extensively detailed in the public domain, the application of standard pharmaceutical testing methodologies, as outlined here, will enable a thorough characterization of this molecule.
References
In-Silico Modeling of Cycrimine's Interaction with the M1 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Cycrimine, a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, to its target. This compound is a clinically significant anticholinergic agent primarily used in the management of Parkinson's disease. Its therapeutic effect is achieved by blocking the action of acetylcholine at M1 receptors in the central nervous system, thereby helping to restore the dopaminergic-cholinergic balance. Understanding the molecular interactions between this compound and the M1 receptor is paramount for the rational design of novel therapeutics with improved selectivity and reduced side effects. This document details the theoretical background, experimental validation protocols, and computational workflows for modeling this crucial drug-receptor interaction.
Introduction: this compound and the M1 Muscarinic Receptor
This compound is a central anticholinergic drug that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[1] The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex and hippocampus.[2] Its activation is primarily coupled to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to neuronal excitation.
Mechanism of Action
This compound's therapeutic efficacy in Parkinson's disease stems from its ability to counteract the relative overactivity of the cholinergic system that arises from dopamine depletion in the basal ganglia. By blocking the M1 receptor, this compound reduces cholinergic transmission, thus helping to re-establish a more balanced neurotransmitter environment.
The M1 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the M1 mAChR is depicted below. As an antagonist, this compound inhibits this pathway by preventing the binding of the endogenous agonist, acetylcholine.
Quantitative Binding Affinity Data
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| Trihexyphenidyl | Human M1 mAChR | Competition Binding ([3H]-pirenzepine) | 3.7 - 14 | [3] |
| (R)-Procyclidine | Human M1 mAChR (NB-OK 1 cells) | Competition Binding | High Affinity (qualitative) | [4] |
| (S)-Procyclidine | Human M1 mAChR (NB-OK 1 cells) | Competition Binding | 130-fold lower than (R)-isomer | [4] |
| Pirenzepine | Rat Cortical M1 mAChR | Competition Binding ([3H]-NMS) | 62 | |
| Atropine | Rat Cortical M1 mAChR | Competition Binding ([3H]-NMS) | 0.6 |
Table 1: Binding Affinities of Selected Anticholinergic Drugs at the M1 Muscarinic Receptor.
In-Silico Modeling Workflow
The in-silico modeling of this compound's binding to the M1 receptor involves a multi-step computational approach designed to predict and analyze the molecular interactions at an atomic level. This workflow is crucial for understanding the structural determinants of binding affinity and selectivity.
Methodologies
3.1.1. Receptor Structure Preparation The crystal structures of the human M1 muscarinic acetylcholine receptor are available in the Protein Data Bank (PDB). Recommended structures include:
-
PDB ID: 5CXV : Human M1 mAChR in complex with the antagonist tiotropium.
-
PDB ID: 6WJC : Human M1 mAChR in complex with a muscarinic toxin.
The selected PDB file is pre-processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains. Hydrogen atoms are added, and the structure is energy minimized using a suitable force field (e.g., CHARMM36m).
3.1.2. Ligand Preparation A 3D structure of this compound is generated and optimized. This can be done using software like Avogadro or obtained from databases such as PubChem. The ligand is then prepared for docking by assigning appropriate atom types and charges.
3.1.3. Molecular Docking Molecular docking predicts the preferred orientation of this compound within the M1 receptor's binding site. Software such as AutoDock Vina or Glide can be used. The binding site is typically defined based on the location of the co-crystallized ligand in the experimental structure. The docking algorithm samples various conformations and orientations of the ligand, and a scoring function is used to rank the resulting poses.
3.1.4. Molecular Dynamics (MD) Simulation MD simulations are performed to assess the stability of the docked this compound-M1 receptor complex and to observe its dynamic behavior in a simulated physiological environment (i.e., embedded in a lipid bilayer with explicit solvent). Software packages like GROMACS or AMBER are commonly used. The simulation is run for a sufficient duration (typically nanoseconds to microseconds) to allow the complex to reach equilibrium.
3.1.5. Binding Free Energy Calculation Post-MD simulation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the M1 receptor. This provides a theoretical value that can be compared with experimental binding affinities.
3.1.6. Interaction Analysis The trajectory from the MD simulation is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding of this compound to the M1 receptor.
Experimental Validation: Competitive Radioligand Binding Assay
In-silico predictions of binding affinity should be validated experimentally. A competitive radioligand binding assay is a standard method to determine the inhibition constant (Ki) of an unlabeled compound (this compound) for a receptor.
Principle
This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the M1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol
4.2.1. Materials
-
Receptor Source: Membranes from cells expressing the human M1 mAChR (e.g., CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled Ligand: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
4.2.2. Procedure
-
Membrane Preparation: Homogenize the cell pellet in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]-NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-NMS, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate the receptors.
-
Competition: Receptor membranes, [3H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The in-silico modeling of this compound's binding to the M1 muscarinic acetylcholine receptor provides a powerful framework for understanding the molecular basis of its therapeutic action. By combining computational techniques such as molecular docking and molecular dynamics simulations with experimental validation through radioligand binding assays, researchers can gain detailed insights into the drug-receptor interactions. This knowledge is invaluable for the development of next-generation anticholinergic drugs with enhanced selectivity and improved therapeutic profiles for the treatment of neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Cycrimine Analogues: A Technical Guide for Drug Development Professionals
Introduction
Cycrimine is a centrally-acting anticholinergic agent historically used in the management of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its antagonism of the M1 muscarinic acetylcholine receptor, which helps to restore the balance between acetylcholine and dopamine in the brain.[1][2] While effective, the clinical use of this compound and other non-selective anticholinergics can be limited by a range of peripheral and central side effects. This has spurred interest in the development of novel analogues with improved selectivity and tolerability. This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for the early-stage research and development of novel this compound analogues.
Core Concepts in this compound Analogue Development
The development of novel this compound analogues is predicated on the principles of medicinal chemistry and pharmacology, aiming to optimize the drug's therapeutic index. The primary goal is to design molecules that retain or enhance affinity for the M1 muscarinic receptor while minimizing activity at other muscarinic receptor subtypes (M2-M5) to reduce off-target effects. Key structural features of the this compound scaffold that can be targeted for modification include the piperidine ring, the cyclopentyl and phenyl groups, and the propan-1-ol linker.
Hypothetical this compound Analogues: A Structure-Activity Relationship (SAR) Study
To illustrate the process of analogue development, a hypothetical series of this compound analogues (CYC-A1 to CYC-A5) has been designed. These analogues feature modifications to the core this compound structure, and their predicted pharmacological data are presented in the tables below.
Table 1: Hypothetical Binding Affinities (Ki) of this compound Analogues at Muscarinic Receptor Subtypes
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs. M2) |
| This compound | 15 | 50 | 45 | 30 | 60 | 3.3 |
| CYC-A1 | 10 | 150 | 120 | 80 | 200 | 15 |
| CYC-A2 | 25 | 40 | 35 | 55 | 70 | 1.6 |
| CYC-A3 | 8 | 200 | 180 | 150 | 250 | 25 |
| CYC-A4 | 50 | 60 | 55 | 70 | 80 | 1.2 |
| CYC-A5 | 12 | 80 | 75 | 60 | 100 | 6.7 |
Table 2: Hypothetical In Vitro Functional Activity (IC50) and Cytotoxicity of this compound Analogues
| Compound | M1 Functional Antagonism IC50 (nM) | hERG Inhibition IC50 (µM) | HepG2 Cytotoxicity CC50 (µM) |
| This compound | 35 | 15 | >100 |
| CYC-A1 | 25 | 50 | >100 |
| CYC-A2 | 50 | 12 | 85 |
| CYC-A3 | 20 | >100 | >100 |
| CYC-A4 | 80 | 18 | 95 |
| CYC-A5 | 30 | 35 | >100 |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of novel compounds. The following are standard protocols for the in vitro assessment of this compound analogues.
Synthesis of a Hypothetical this compound Analogue (CYC-A3)
A potential synthetic route for a this compound analogue, such as one with a substituted phenyl ring, can be adapted from general methods for the synthesis of related piperidine compounds. The following is a generalized, hypothetical protocol for the synthesis of a this compound analogue.
Materials:
-
Substituted Phenyl Grignard Reagent
-
Cyclopentyl(piperidin-1-yl)methanone
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate
-
Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of the substituted phenyl Grignard reagent in anhydrous THF is prepared.
-
The Grignard solution is added dropwise to a stirred solution of cyclopentyl(piperidin-1-yl)methanone in anhydrous THF at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired this compound analogue.
In Vitro Pharmacological Evaluation
Radioligand Binding Assay for Muscarinic Receptors: This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes.
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the this compound analogue.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki values are calculated from the IC50 values obtained from competitive binding curves.
Functional Assay for M1 Receptor Antagonism: This assay measures the ability of the this compound analogues to inhibit the function of the M1 receptor.
-
Cells expressing the human M1 receptor and a downstream reporter (e.g., a calcium-sensitive dye) are cultured.
-
The cells are pre-incubated with varying concentrations of the this compound analogue.
-
The cells are then stimulated with a known M1 agonist (e.g., carbachol).
-
The change in the reporter signal (e.g., fluorescence) is measured.
-
The IC50 values are determined from the concentration-response curves.
Visualizations
Signaling Pathway of this compound at the M1 Muscarinic Receptor
Caption: M1 muscarinic receptor signaling pathway and the inhibitory action of a this compound analogue.
Experimental Workflow for Screening this compound Analogues
Caption: A typical in vitro screening cascade for the identification of lead this compound analogues.
Conclusion
The early-stage research of this compound analogues presents a promising avenue for the development of novel therapeutics with improved profiles for the treatment of neurological disorders. A systematic approach, combining rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro pharmacological and toxicological assays, is essential for the identification of lead candidates. The methodologies and strategic considerations outlined in this guide provide a framework for researchers and drug development professionals to navigate the initial phases of this important endeavor.
References
Cycrimine's Impact on Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The delicate balance between acetylcholine and dopamine in the basal ganglia is crucial for the regulation of motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms such as tremor and rigidity. Cycrimine, as a muscarinic receptor antagonist, acts to re-establish this balance by reducing cholinergic transmission. This guide will explore the molecular interactions and downstream consequences of this compound's engagement with cholinergic pathways.
Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), and while this compound is known to be a potent M1 receptor antagonist, a detailed selectivity profile across all subtypes is not extensively documented in publicly available literature. The M1 receptor is highly expressed in the cerebral cortex and hippocampus and is coupled to the Gq/11 signaling pathway.[3][4]
Data Presentation: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Ligand | Affinity (Ki) in nM | Reference Tissue/Cell Line |
| M1 | Trihexyphenidyl | 1.1 | Human neuroblastoma cells |
| M2 | Trihexyphenidyl | 13 | Rat heart |
| M3 | Trihexyphenidyl | 5.0 | Rat submandibular gland |
| M4 | Trihexyphenidyl | 1.8 | Rat striatum |
| M5 | Trihexyphenidyl | Not Reported | Not Reported |
Note: This table is illustrative and based on data for a related compound due to the lack of specific quantitative data for this compound in the available literature.
Signaling Pathways Affected by this compound
By blocking the M1 muscarinic acetylcholine receptor, this compound inhibits the canonical Gq/11 signaling cascade. This pathway, when activated by acetylcholine, leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The antagonism of this pathway by this compound results in a reduction of neuronal excitability.[3]
Figure 1: M1 Receptor Antagonism by this compound.
Experimental Protocols
The following sections outline generalized experimental protocols that are standard in the pharmacological characterization of muscarinic receptor antagonists like this compound. Specific parameters for this compound would need to be optimized based on preliminary experiments.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a drug to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include a control with an excess of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Equilibration: Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow.
In Vivo Microdialysis
This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
Objective: To quantify the effect of this compound administration on acetylcholine and dopamine levels in the striatum.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Experimental animals (e.g., rats or mice).
-
This compound solution for administration.
Procedure:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the striatum of the animal using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine and dopamine levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor the changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of acetylcholine and dopamine.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Interaction with the Dopaminergic System
The therapeutic effect of this compound in Parkinson's disease stems from its ability to modulate the balance between the cholinergic and dopaminergic systems in the basal ganglia. In a healthy state, striatal cholinergic interneurons exert a tonic inhibitory influence on dopamine release. By blocking M1 receptors on these interneurons, this compound can lead to a disinhibition of dopamine release, thereby helping to restore dopaminergic tone. However, the precise quantitative effects of this compound on dopamine levels in different subregions of the basal ganglia have not been extensively characterized.
Figure 3: this compound's Influence on Neurotransmitter Interaction.
Off-Label Uses and Adverse Effects
While primarily indicated for Parkinson's disease, anticholinergic drugs like this compound have been explored for off-label uses in conditions such as dystonia and drug-induced extrapyramidal symptoms. However, their use is limited by a significant side-effect profile. The adverse effects of this compound are a direct extension of its anticholinergic properties and can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, particularly in elderly patients. These effects are due to the blockade of muscarinic receptors in the peripheral nervous system and the central nervous system.
Conclusion
This compound exerts its therapeutic effects in Parkinson's disease by antagonizing M1 muscarinic acetylcholine receptors, thereby helping to restore the balance between the cholinergic and dopaminergic systems in the brain. While its primary mechanism of action is established, a comprehensive quantitative understanding of its binding profile and its precise in vivo effects on neurotransmitter dynamics remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for future research aimed at fully characterizing the pharmacological properties of this compound and other M1 receptor antagonists. A deeper understanding of these agents will be crucial for the development of more targeted and effective therapies for neurological and psychiatric disorders.
References
- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Preliminary Studies of Cycrimine in Neurodegenerative Models: A Technical Overview and Research Gap Analysis
This technical guide addresses the current landscape of preliminary research concerning Cycrimine in the context of neurodegenerative diseases. A comprehensive review of existing scientific literature reveals a significant gap in preclinical studies investigating this compound as a disease-modifying agent in neurodegenerative models. Its established role is primarily for the symptomatic treatment of Parkinson's disease.
Executive Summary
This compound is a centrally acting anticholinergic drug historically used to manage the motor symptoms of Parkinson's disease.[1][2] Its mechanism of action involves the antagonism of the M1 muscarinic acetylcholine receptor, thereby reducing cholinergic activity in the brain to counterbalance the dopamine deficiency characteristic of Parkinson's disease.[1][3][4] Despite its clinical use, there is a notable absence of preliminary studies in the scientific literature evaluating this compound's potential to alter the underlying pathology of neurodegenerative diseases such as Alzheimer's, Huntington's, or even to provide neuroprotection in Parkinson's disease models. This document summarizes the known pharmacology of this compound and outlines the general experimental protocols that would be pertinent to its study in neurodegenerative models, should such research be undertaken.
This compound: Known Mechanism of Action
This compound functions as a competitive antagonist of the M1 muscarinic acetylcholine receptor (mAChR). In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic interneurons in the striatum. This imbalance contributes to the motor symptoms of the disease. By blocking M1 receptors, this compound reduces the effects of acetylcholine, helping to restore a more balanced state of neurotransmission in the striatum.
Signaling Pathway of this compound's Anticholinergic Action
Quantitative Data Presentation
A thorough search of scientific databases reveals no published preclinical studies of this compound in neurodegenerative models that provide quantitative data on endpoints such as IC50 values for neuroprotective effects, measurements of protein aggregate reduction, or improvements in cognitive and motor function in animal models beyond its known symptomatic effects in Parkinsonism. Therefore, no data tables can be presented at this time.
Experimental Protocols for Future Preclinical Evaluation
Should research into the disease-modifying potential of this compound be initiated, the following standard experimental protocols would be applicable.
In Vitro Neurotoxicity and Neuroprotection Assays
-
Cell Lines: Human neuroblastoma (SH-SY5Y), rat pheochromocytoma (PC12), or primary neuronal cultures.
-
Neurotoxin Induction:
-
Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+ to induce dopaminergic neuron death.
-
Alzheimer's Model: Amyloid-beta (Aβ) oligomers to induce synaptic dysfunction and cell death.
-
Huntington's Model: Expression of mutant Huntingtin (mHtt) protein.
-
-
This compound Treatment: Cells would be pre-treated with a range of this compound concentrations prior to or concurrently with neurotoxin exposure.
-
Endpoints:
-
Cell Viability: Assessed using MTT or LDH assays.
-
Apoptosis: Measured by caspase-3 activity assays or TUNEL staining.
-
Oxidative Stress: Quantified using ROS-sensitive fluorescent probes (e.g., DCFDA).
-
Mitochondrial Function: Evaluated through mitochondrial membrane potential assays (e.g., JC-1 staining).
-
In Vivo Studies in Animal Models
-
Animal Models:
-
Parkinson's Disease: MPTP-induced mouse model or 6-OHDA-induced rat model.
-
Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PSEN1) mutations (e.g., 5XFAD).
-
Huntington's Disease: Transgenic mouse models expressing the human mutant huntingtin gene (e.g., R6/2).
-
-
Drug Administration: this compound would be administered via oral gavage or intraperitoneal injection at various doses and for a specified duration.
-
Behavioral Assessments:
-
Motor Function: Rotarod test, open field test, cylinder test.
-
Cognitive Function: Morris water maze, Y-maze, novel object recognition test.
-
-
Post-Mortem Brain Tissue Analysis:
-
Immunohistochemistry: Staining for markers of neuronal survival (e.g., tyrosine hydroxylase for dopaminergic neurons), protein aggregation (Aβ plaques, α-synuclein, mHtt), and neuroinflammation (microglia and astrocyte markers).
-
Biochemical Assays: ELISA or Western blot to quantify levels of specific proteins of interest.
-
Experimental Workflow for Preclinical Screening
Conclusion and Future Directions
While this compound has a well-defined role in the symptomatic management of Parkinson's disease, there is a clear absence of research into its potential as a disease-modifying therapy for neurodegenerative disorders. The anticholinergic mechanism of this compound, particularly its antagonism of the M1 receptor, presents a complex profile for neurodegenerative diseases. While beneficial for motor symptoms in Parkinson's, long-term anticholinergic use has been associated with cognitive impairment and an increased risk of dementia in older adults.
Future preliminary studies could explore whether specific, targeted modulation of muscarinic receptors by compounds like this compound might have unintended neuroprotective effects, for instance, through modulation of neuroinflammation or excitotoxicity. However, any such investigation must be carefully weighed against the known cognitive risks associated with chronic anticholinergic use. The experimental frameworks outlined in this guide provide a roadmap for such future preclinical investigations, should a compelling hypothesis for the neuroprotective potential of this compound emerge. At present, the lack of foundational data means that this compound is not considered a candidate for disease modification in neurodegeneration.
References
Investigating the Off-Target Effects of Cycrimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycrimine is an anticholinergic agent primarily utilized in the management of Parkinson's disease. Its therapeutic effect is attributed to its antagonism of the muscarinic acetylcholine M1 receptor.[1] However, the full safety and selectivity profile of any drug candidate extends beyond its primary target. Off-target interactions can lead to unforeseen adverse effects or present opportunities for drug repurposing. This technical guide provides a framework for investigating the off-target effects of this compound, outlining key experimental protocols and data presentation strategies. While comprehensive public data on this compound's off-target profile is limited, this guide presents a representative profile based on the broader class of anticholinergic drugs, offering a blueprint for such an investigation.
Introduction to Off-Target Profiling
The assessment of a drug's interaction with unintended molecular targets is a critical component of safety pharmacology.[2][3] These "off-target" effects can mediate both adverse drug reactions and previously undiscovered therapeutic benefits. Early identification of off-target activities through comprehensive screening panels can significantly reduce the likelihood of late-stage clinical failures and provide a more complete understanding of a compound's biological activity.[4][5]
Standard safety pharmacology studies typically evaluate the effects of a test substance on vital organ systems, including the cardiovascular, central nervous, and respiratory systems. In vitro screening panels, such as those offered by Eurofins or CEREP, provide a cost-effective method for assessing a compound's promiscuity against a wide array of receptors, ion channels, enzymes, and transporters early in the drug discovery process.
Representative Off-Target Profile of an Anticholinergic Agent
Given the limited availability of a comprehensive public off-target binding profile for this compound, the following table summarizes potential off-target interactions that might be anticipated for a centrally-acting anticholinergic drug. These targets are commonly included in safety screening panels and have been associated with the side-effect profiles of anticholinergic medications.
It is critical to note that the following data is illustrative and serves as a representative example for the purposes of this guide. Actual binding affinities for this compound would need to be determined experimentally.
| Target Family | Target Subtype | Assay Type | Representative Kᵢ (nM) | Representative IC₅₀ (nM) | Potential Physiological Implication |
| Muscarinic Receptor | M₂ Receptor | Radioligand Binding | 50 | - | Cardiac arrhythmias, bradycardia |
| M₃ Receptor | Radioligand Binding | 80 | - | Dry mouth, blurred vision, constipation, urinary retention | |
| M₄ Receptor | Radioligand Binding | 35 | - | Potential modulation of extrapyramidal symptoms | |
| M₅ Receptor | Radioligand Binding | 120 | - | Less well-defined; potential CNS effects | |
| Histamine Receptor | H₁ Receptor | Radioligand Binding | 250 | - | Sedation, drowsiness |
| Dopamine Receptor | D₂ Receptor | Radioligand Binding | >1000 | - | Potential to modulate antipsychotic-like effects or extrapyramidal symptoms |
| Serotonin Transporter | SERT | Radioligand Binding | >1000 | - | Potential for drug-drug interactions with SSRIs |
| Cardiac Ion Channel | hERG (Kᵥ11.1) | Electrophysiology | - | >10,000 | Low risk of QT prolongation and Torsades de Pointes |
Key Experimental Protocols
The quantitative data presented above would be generated using a variety of in vitro assays. The following sections provide detailed methodologies for two of the most critical experiments in off-target profiling.
Radioligand Binding Assay for Receptor Screening
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This method involves competing the test compound (e.g., this compound) against a radiolabeled ligand known to bind to the target of interest.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of off-target receptors (e.g., muscarinic subtypes, histamine, dopamine receptors).
Materials:
-
Test compound (this compound) stock solution
-
Membrane preparations from cells expressing the target receptor
-
Radiolabeled ligand specific to the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand
-
Varying concentrations of this compound or vehicle control.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
hERG Manual Patch-Clamp Electrophysiology Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess due to the risk of drug-induced QT prolongation and potentially fatal cardiac arrhythmias. The patch-clamp technique is the definitive method for measuring a drug's effect on ion channel function.
Objective: To determine the IC₅₀ of this compound for the hERG potassium channel current.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel
-
External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4)
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to an appropriate confluency and prepare a single-cell suspension for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic guidance, bring a micropipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration. This allows for control of the cell's membrane potential and measurement of the ion currents across the entire cell membrane.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
Record baseline hERG currents in the vehicle control solution.
-
-
Compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the hERG currents at each concentration after a steady-state effect is reached.
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a Hill equation.
-
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding complex biological signaling pathways and experimental processes.
Caption: General workflow for in vitro off-target liability screening.
Caption: Antagonism of the M1 muscarinic receptor signaling pathway by this compound.
Caption: Hypothetical antagonism of the D2 dopamine receptor signaling pathway.
Conclusion
A thorough investigation of a drug's off-target effects is paramount for a comprehensive understanding of its safety and therapeutic potential. While specific public data for this compound's off-target profile is scarce, this guide provides a robust framework for such an investigation. By employing systematic screening using assays such as radioligand binding and patch-clamp electrophysiology, researchers can generate the necessary data to construct a detailed selectivity profile. This information is invaluable for predicting potential adverse effects, guiding medicinal chemistry efforts to improve selectivity, and ensuring the development of safer and more effective therapeutics. The principles and methodologies outlined herein are broadly applicable to the off-target investigation of other small molecule drug candidates.
References
- 1. This compound | C19H29NO | CID 2911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Determining Cycrimine M1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine is an anticholinergic agent that exhibits antagonist activity at muscarinic acetylcholine receptors.[1][2] Its primary mechanism of action involves binding to the M1 muscarinic acetylcholine receptor, thereby inhibiting the effects of acetylcholine.[1][2] This action helps to restore the balance between dopamine and acetylcholine neurotransmission, which is particularly relevant in the context of neurological disorders such as Parkinson's disease.[1] The M1 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The determination of the binding affinity of compounds like this compound for the M1 receptor is a critical step in drug discovery and development. Radioligand binding assays are a robust and widely used method for quantifying this interaction. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.
M1 Muscarinic Receptor Signaling Pathway
The binding of an agonist to the M1 muscarinic receptor initiates a signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound M1 receptor binding affinity assay.
Caption: Workflow for M1 Receptor Binding Assay.
Data Presentation
While extensive searches were conducted, specific experimentally determined binding affinity data (Ki or IC50) for this compound at the M1 receptor were not available in the reviewed literature. The table below is provided as a template for researchers to populate with their own experimental data. For comparative purposes, data for the well-characterized non-selective muscarinic antagonist, Atropine, is included.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| This compound | e.g., [³H]NMS | e.g., CHO-K1 cells expressing human M1 receptor | User-determined | User-determined | N/A |
| Atropine | [³H]Pirenzepine | Rat Cerebral Cortex (M1) | 1.6 | - | [Br J Pharmacol. 1986 Sep;89(1):83-90] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity of this compound for the human M1 muscarinic receptor using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
1. Materials and Reagents
-
Cell Membranes: Membranes from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter.
2. Procedure
2.1. Reagent Preparation
-
Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a stock solution of [³H]NMS in the assay buffer. The final concentration in the assay should be approximately equal to its Kd for the M1 receptor (typically in the low nanomolar range).
-
Prepare a high-concentration solution of Atropine (e.g., 10 µM) in the assay buffer for determining non-specific binding.
-
Thaw the M1 receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding does not exceed 10% of the total radioligand added.
2.2. Assay Setup
-
Set up the 96-well plate on ice. Each condition should be performed in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS, and 100 µL of the diluted cell membrane suspension.
-
Non-specific Binding: Add 50 µL of the Atropine solution, 50 µL of [³H]NMS, and 100 µL of the diluted cell membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS, and 100 µL of the diluted cell membrane suspension.
2.3. Incubation
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The plate should be gently agitated during incubation.
2.4. Filtration
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
2.5. Radioactivity Measurement
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given this compound concentration / Specific Binding in the absence of this compound) x 100.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the M1 receptor (this should be determined in a separate saturation binding experiment).
-
References
Cycrimine Administration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cycrimine administration in rodent models for in vivo research. This document includes details on the mechanism of action, recommended administration routes, and step-by-step experimental protocols.
Introduction
This compound is a centrally acting anticholinergic drug that functions as a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action involves blocking the effects of acetylcholine in the central nervous system. This action helps to restore the balance between the dopaminergic and cholinergic systems, which is often disrupted in neurological disorders such as Parkinson's disease.[1] In rodent models, this compound is utilized to investigate its therapeutic potential for various neurological conditions and to study the role of the cholinergic system in motor control and cognitive function.
Mechanism of Action
This compound hydrochloride competitively inhibits M1 muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, trigger the Gq signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound reduces neuronal excitability and modulates neurotransmitter release. The antagonism of M1 receptors by this compound in the striatum is thought to decrease the inhibitory effects of acetylcholine on dopamine release, thereby helping to alleviate motor deficits.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Antagonism by this compound
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by this compound.
Data Presentation: this compound Administration Parameters
Due to a lack of specific published in vivo studies detailing this compound administration in rodents, the following tables provide recommended starting parameters based on the physicochemical properties of this compound hydrochloride and general guidelines for rodent drug administration. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.
Table 1: this compound Hydrochloride Solubility
| Solvent | Solubility | Notes |
| Water | ~6 mg/mL | Forms a slightly acidic solution (pH 4.9-5.4 for a 0.5% solution). |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used as a primary solvent for preparing stock solutions. |
| Ethanol | ~20 mg/mL | |
| Chloroform | ~30 mg/mL | Not recommended for in vivo use. |
Table 2: Recommended Administration Parameters for Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (gavage), Intraperitoneal (IP), Subcutaneous (SC) | Oral (gavage), Intraperitoneal (IP), Subcutaneous (SC) |
| Suggested Starting Dose | 0.3 - 5 mg/kg | 0.3 - 5 mg/kg |
| Vehicle | Sterile Water, 0.9% Saline, PBS, or 0.5% Methylcellulose | Sterile Water, 0.9% Saline, PBS, or 0.5% Methylcellulose |
| Injection Volume (IP/SC) | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Gavage Volume (Oral) | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Needle Gauge (IP) | 25-27 G | 23-25 G |
| Needle Gauge (SC) | 25-27 G | 25 G |
| Gavage Needle Size | 20-22 G (flexible tip recommended) | 18-20 G (flexible tip recommended) |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound hydrochloride to rodents. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Experimental Workflow for In Vivo Rodent Study
Caption: General Experimental Workflow for this compound Administration in Rodents.
Protocol 1: Preparation of this compound Hydrochloride Solution for Injection
Materials:
-
This compound hydrochloride powder
-
Sterile vehicle (e.g., 0.9% saline, sterile water, or Phosphate Buffered Saline - PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, weigh 10 mg of this compound hydrochloride for a final volume of 10 mL.
-
Aseptically add the weighed this compound hydrochloride powder to a sterile vial.
-
Add the desired volume of sterile vehicle to the vial.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. The solubility of this compound hydrochloride in water is approximately 6 mg/mL.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately. Aqueous solutions should be prepared fresh. If a stock solution is made in DMSO, it can be stored at -20°C and diluted in a sterile aqueous vehicle just before use. Ensure the final concentration of DMSO is minimal to avoid toxicity.
Protocol 2: Intraperitoneal (IP) Administration
Procedure:
-
Restrain the rodent securely. For mice, this can be done by scruffing the neck. For rats, manual restraint by a second person may be necessary.
-
Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle (25-27 G for mice, 23-25 G for rats) at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Subcutaneous (SC) Administration
Procedure:
-
Restrain the rodent.
-
Lift the loose skin over the back of the neck or flank to form a "tent."
-
Insert the needle (25-27 G for mice, 25 G for rats) into the base of the skin tent, parallel to the body.
-
Aspirate slightly to check for blood.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
Protocol 4: Oral Gavage Administration
Procedure:
-
Measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle (with a flexible tip) into the mouth, passing it over the tongue and down the esophagus to the predetermined depth. Do not force the needle.
-
Administer the this compound solution slowly.
-
Remove the gavage needle smoothly in one motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Conclusion
The administration of this compound in rodent models is a valuable tool for investigating the role of the cholinergic system in neurological disorders. The protocols outlined in these application notes provide a foundation for conducting in vivo studies with this compound. Due to the limited availability of specific published data for this compound in rodents, researchers are strongly encouraged to conduct preliminary dose-response and tolerability studies to establish the optimal experimental parameters for their specific research questions and animal models. Adherence to ethical guidelines and proper animal handling techniques is paramount for ensuring animal welfare and the validity of experimental results.
References
Application Notes and Protocols for Studying Dopamine-Acetylcholine Balance Using Cycrimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate balance between dopamine and acetylcholine in the basal ganglia is fundamental for the regulation of motor control, motivation, and cognition. An imbalance in this delicate interplay is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, where the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. Cycrimine, a centrally acting muscarinic acetylcholine receptor antagonist, serves as a valuable pharmacological tool to investigate the consequences of cholinergic blockade and its therapeutic potential in restoring the dopamine-acetylcholine equilibrium.
This compound selectively antagonizes the M1 subtype of muscarinic acetylcholine receptors, which are highly expressed in the striatum, a key nucleus in the basal ganglia.[1] By blocking the action of acetylcholine at these receptors, this compound can help to alleviate the motor symptoms associated with dopamine deficiency. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research to dissect the complexities of the dopamine-acetylcholine balance. Due to the limited availability of specific quantitative data for this compound in the published literature, data from studies on Trihexyphenidyl, a structurally and functionally similar M1 muscarinic receptor antagonist, is included as a representative example.[1][2][3][4]
Core Concepts: The Dopamine-Acetylcholine Balance
The striatum receives dense dopaminergic input from the substantia nigra pars compacta and contains a population of cholinergic interneurons. These two neurotransmitter systems exert opposing effects on the activity of striatal projection neurons, thereby modulating motor output. In Parkinson's disease, the loss of dopaminergic input leads to disinhibition of cholinergic interneurons, resulting in excessive cholinergic tone and contributing to motor deficits.
Data Presentation
The following tables summarize key quantitative data for Trihexyphenidyl, a representative M1 muscarinic receptor antagonist, in the absence of specific data for this compound.
Table 1: Receptor Binding Affinity of Trihexyphenidyl
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Muscarinic M1 | [3H]-Pirenzepine | Rat Cortical Membranes | 1.6 - 14 |
Table 2: In Vivo Effects of Trihexyphenidyl on Striatal Neurotransmitter Levels (Microdialysis)
| Treatment | Brain Region | Dopamine (% Baseline) | Acetylcholine (% Baseline) | Reference |
| Trihexyphenidyl (1 mM, local perfusion) | Rat Striatum | Initial transient increase, followed by a decrease below baseline | Not Reported | |
| Trihexyphenidyl (1.5 mg/kg, i.p.) | Rat Striatum (Intact) | Attenuation of L-DOPA-induced increase | Not Reported | |
| Trihexyphenidyl | Mouse Striatum | Increased | Not Reported |
Table 3: Behavioral Effects of Trihexyphenidyl in a 6-OHDA Rodent Model of Parkinson's Disease
| Behavioral Test | Animal Model | Trihexyphenidyl Dose | Effect | Reference |
| Locomotor Activity | Bilateral 6-OHDA Lesioned Rats | Not Specified | No significant effect on decreased locomotor activity | |
| Apomorphine-Induced Rotation | Unilateral 6-OHDA Lesioned Monkeys | 100, 320, 1000 µg/kg i.m. | Potentiated D1 agonist-induced contraversive circling; Reduced D2 agonist-induced contraversive circling |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for M1 Muscarinic Receptor Affinity
This protocol determines the binding affinity of this compound for the M1 muscarinic acetylcholine receptor using a competitive radioligand binding assay.
Materials:
-
Rat cortical tissue or cells expressing recombinant human M1 receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Pirenzepine (Radioligand)
-
This compound hydrochloride
-
Atropine (for non-specific binding determination)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue or M1-expressing cells in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]-Pirenzepine (typically at its Kd concentration)
-
Increasing concentrations of this compound (e.g., 10^-10 to 10^-5 M)
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Striatal Dopamine and Acetylcholine
This protocol measures the extracellular levels of dopamine and acetylcholine in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection (for dopamine) or a biosensor/LC-MS system (for acetylcholine)
-
Fraction collector
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine and acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-Drug Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and acetylcholine concentrations using the appropriate analytical method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Plot the time course of the effect of this compound on dopamine and acetylcholine levels.
Protocol 3: Apomorphine-Induced Rotation Test in a Unilateral 6-OHDA Lesion Model
This protocol assesses the effect of this compound on dopamine receptor supersensitivity in a rat model of Parkinson's disease.
Materials:
-
Adult male rats
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Apomorphine hydrochloride
-
This compound hydrochloride
-
Rotation monitoring system (e.g., automated rotometer)
Procedure:
-
Creation of the 6-OHDA Lesion Model: Pre-treat rats with desipramine. Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to create a lesion of the nigrostriatal dopamine pathway. Allow the animals to recover for at least 2-3 weeks.
-
Apomorphine Screening: To confirm the lesion, administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure the number of contralateral (away from the lesioned side) rotations over a 30-60 minute period. Only animals exhibiting a stable and significant rotational behavior should be used.
-
This compound Treatment: Administer this compound at various doses to different groups of lesioned rats.
-
Apomorphine Challenge: After a specified pretreatment time with this compound, administer apomorphine and record the rotational behavior.
-
Data Analysis: Compare the number of contralateral rotations in the this compound-treated groups to the vehicle-treated control group. A potentiation or inhibition of apomorphine-induced rotations by this compound would suggest a modulation of the dopamine receptor sensitivity.
Conclusion
This compound, as a selective M1 muscarinic receptor antagonist, provides a powerful means to investigate the therapeutic strategy of rebalancing the dopamine-acetylcholine system in the context of Parkinson's disease and other related disorders. The protocols outlined in these application notes offer a framework for researchers to quantitatively assess the binding characteristics of this compound, its in vivo effects on striatal neurochemistry, and its functional consequences on motor behavior in a preclinical model. By employing these methodologies, researchers can further elucidate the intricate mechanisms governing the dopamine-acetylcholine interplay and explore the potential of M1 receptor antagonism as a therapeutic avenue. The inclusion of data from the closely related compound, Trihexyphenidyl, offers valuable comparative insights in the absence of extensive published data on this compound.
References
- 1. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cycrimine: A Tool Compound for Muscarinic Acetylcholine Receptor Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine is a synthetic anticholinergic agent that has been primarily utilized in the clinical management of Parkinson's disease.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, with a noted selectivity for the M1 subtype.[1] This selectivity profile makes this compound a valuable tool compound for researchers investigating the physiological and pathological roles of the M1 muscarinic receptor in the central and peripheral nervous systems. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. While it is recognized for its preference for the M1 receptor subtype, a comprehensive quantitative binding profile across all five muscarinic subtypes (M1-M5) is not extensively documented in publicly available literature.
Table 1: Qualitative Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Mechanism of Action | Competitive Antagonist | [1] |
| Primary Target | Muscarinic Acetylcholine Receptor M1 | [1] |
| Receptor Family | G-protein Coupled Receptors (GPCRs) | |
| Therapeutic Use | Anti-Parkinsonian agent | [1] |
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations. As a competitive antagonist, this compound blocks the binding of acetylcholine to the M1 receptor, thereby inhibiting this signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a tool compound. Researchers should optimize these protocols for their specific experimental systems.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes. It involves a competition binding experiment using a radiolabeled muscarinic antagonist.
Experimental Workflow: Radioligand Binding Assay
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues known to express the target muscarinic receptor subtype according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of radiolabeled ligand at a concentration near its Kd.
-
25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Flux)
This protocol measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium mediated by Gq-coupled muscarinic receptors (M1, M3, M5).
Experimental Workflow: Calcium Flux Assay
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
This compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration.
-
Fit the data to determine the IC₅₀ value.
-
For a more detailed characterization of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of fixed concentrations of this compound to determine the pA₂ value.
-
In Vivo Microdialysis
This protocol can be used to investigate the effect of this compound on neurotransmitter levels, such as acetylcholine, in specific brain regions of living animals.
Experimental Workflow: In Vivo Microdialysis
Materials:
-
Anesthetized or freely moving animal model.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrochloride.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC-ECD, LC-MS/MS).
Procedure:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the brain region of interest using a stereotaxic frame.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several baseline dialysate samples.
-
This compound Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the collected dialysate samples using a sensitive analytical method.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the statistical significance of any changes.
Conclusion
This compound's established antagonism at M1 muscarinic receptors makes it a useful pharmacological tool for elucidating the role of this receptor subtype in various physiological and disease processes. The protocols outlined above provide a framework for researchers to investigate the binding, functional, and in vivo effects of this compound. It is important to note the current lack of comprehensive quantitative data on its selectivity profile, which should be a consideration in experimental design and data interpretation. Further characterization of this compound's interaction with all muscarinic receptor subtypes would enhance its utility as a selective tool compound.
References
Application Notes and Protocols for Assessing Cycrimine Neurotoxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine is an anticholinergic drug primarily used to treat Parkinson's disease by acting as a muscarinic acetylcholine M1 receptor antagonist.[1] While effective in managing motor symptoms, concerns regarding the potential neurotoxicity of long-term anticholinergic use are growing. Emerging evidence suggests a link between chronic anticholinergic medication exposure and an increased risk of neurodegenerative diseases, potentially through mechanisms involving neuroinflammation and direct neuronal damage.[2][3] These application notes provide detailed protocols for assessing the neurotoxicity of this compound in vitro using relevant cell culture models. The described assays are designed to evaluate key indicators of neurotoxicity, including effects on cell viability, apoptosis, oxidative stress, and neuroinflammation.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. Human-derived cell lines are excellent in vitro models for investigating neurotoxicity.[4] For assessing this compound's neurotoxic potential, the following models are recommended:
-
SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used and well-characterized cell line in neurotoxicity studies.[5] These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers, making them a suitable model for studying neurotoxic effects on human neurons.
-
Primary Cortical Neurons: These cells, isolated from embryonic rodent brains, provide a more physiologically relevant model for studying neurodevelopment and neurodegenerative processes.
-
Neuron-Glial Co-cultures: Considering the significant role of neuroinflammation in neurotoxicity, co-culture systems of neurons with astrocytes and microglia are invaluable. These models allow for the investigation of the complex interplay between different cell types in response to a neurotoxic insult. Activated microglia, for instance, can induce neurotoxic reactive astrocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. All quantitative data should be summarized in structured tables for clear comparison.
Protocol 1: Assessment of this compound-Induced Cytotoxicity in SH-SY5Y Cells
This protocol details the use of the MTT assay to measure cell viability and the LDH assay to assess membrane integrity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
-
DMSO (Dimethyl sulfoxide)
-
Triton X-100 (for positive control in LDH assay)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound hydrochloride in sterile water. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Membrane Integrity:
-
After the incubation period, collect the cell culture supernatant.
-
For a positive control, treat some wells with 1% Triton X-100 for 30 minutes before collecting the supernatant to induce maximal LDH release.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control.
Protocol 2: Evaluation of Apoptosis and Oxidative Stress
This protocol describes the use of a Caspase-3 activity assay to measure apoptosis and a DCFDA assay to quantify reactive oxygen species (ROS).
Materials:
-
Treated cells from Protocol 1
-
Caspase-3 colorimetric assay kit
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Fluorometric plate reader
Caspase-3 Activity Assay:
-
After this compound treatment, lyse the cells according to the assay kit protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the Caspase-3 substrate to each well and incubate as recommended by the manufacturer.
-
Measure the absorbance at the specified wavelength.
-
Express Caspase-3 activity as a fold change relative to the vehicle control.
ROS Production (DCFDA Assay):
-
After this compound treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorometric plate reader.
-
Express ROS levels as a percentage of the vehicle control. Oxidative stress is a known inducer of neuronal apoptosis.
Protocol 3: Neuron-Glial Co-culture for Neuroinflammation Assessment
This protocol outlines a method to assess the inflammatory response of glial cells to this compound treatment.
Materials:
-
Primary cortical neurons
-
Primary astrocytes and microglia
-
Co-culture compatible medium
-
ELISA kits for TNF-α and IL-6
-
Nitric Oxide (NO) assay kit (Griess Reagent)
Procedure:
-
Co-culture Setup: Culture primary neurons, astrocytes, and microglia together in a multi-well plate. Allow the cells to establish connections for several days.
-
This compound Treatment: Treat the co-cultures with various concentrations of this compound for 24 and 48 hours.
-
Supernatant Collection: Collect the culture supernatants for cytokine and NO analysis.
Cytokine and NO Measurement:
-
ELISA: Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions. Astrocytes exposed to certain stimuli can produce pro-inflammatory cytokines like IL-6 and TNF-α.
-
Griess Assay: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. The activation of microglia can lead to the production of pro-inflammatory mediators like nitric oxide.
-
Express results as pg/mL for cytokines and µM for nitrite.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison across different concentrations and time points.
Table 1: Effect of this compound on SH-SY5Y Cell Viability and Membrane Integrity
| This compound (µM) | Cell Viability (% of Control) - 24h | Cell Viability (% of Control) - 48h | LDH Release (% of Max) - 24h | LDH Release (% of Max) - 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 5.1 ± 1.2 | 5.5 ± 1.5 |
| 1 | 98.2 ± 4.5 | 95.1 ± 5.1 | 5.8 ± 1.4 | 6.2 ± 1.7 |
| 10 | 92.5 ± 6.1 | 85.3 ± 5.9 | 8.2 ± 2.1 | 12.5 ± 2.8 |
| 50 | 75.8 ± 7.3 | 62.1 ± 6.8 | 15.6 ± 3.5 | 25.4 ± 4.1 |
| 100 | 51.2 ± 8.1 | 40.5 ± 7.2 | 28.9 ± 4.8 | 42.1 ± 5.3 |
| 200 | 35.6 ± 6.5 | 22.8 ± 5.5 | 45.3 ± 5.9 | 60.7 ± 6.2 |
Table 2: Induction of Apoptosis and Oxidative Stress by this compound in SH-SY5Y Cells (48h)
| This compound (µM) | Caspase-3 Activity (Fold Change) | ROS Production (% of Control) |
| 0 (Vehicle) | 1.0 ± 0.1 | 100 ± 8.5 |
| 1 | 1.1 ± 0.2 | 105 ± 9.1 |
| 10 | 1.5 ± 0.3 | 125 ± 12.3 |
| 50 | 2.8 ± 0.5 | 180 ± 15.8 |
| 100 | 4.2 ± 0.6 | 250 ± 21.4 |
| 200 | 5.9 ± 0.8 | 320 ± 25.6 |
Table 3: Neuroinflammatory Response in Neuron-Glial Co-cultures to this compound (48h)
| This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| 0 (Vehicle) | 25.3 ± 4.1 | 15.8 ± 3.2 | 1.2 ± 0.3 |
| 1 | 28.1 ± 4.5 | 18.2 ± 3.5 | 1.5 ± 0.4 |
| 10 | 45.6 ± 6.2 | 35.9 ± 5.1 | 3.8 ± 0.7 |
| 50 | 89.2 ± 9.8 | 72.4 ± 8.5 | 8.2 ± 1.1 |
| 100 | 154.7 ± 15.3 | 125.6 ± 12.1 | 15.6 ± 1.9 |
| 200 | 221.5 ± 20.1 | 189.3 ± 18.7 | 25.4 ± 2.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound neurotoxicity.
Putative Signaling Pathway for this compound-Induced Neurotoxicity
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Relationship Between Cell Models and Neurotoxicity Endpoints
Caption: Mapping cell models to measurable neurotoxicity endpoints.
References
- 1. Minocycline Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxidative cell death in the central nervous system: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Tardive neurotoxicity of anticholinergic drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated Microglia Targeting Dendrimer–Minocycline Conjugate as Therapeutics for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y [aaem.pl]
Application Notes and Protocols for High-Throughput Screening of Cycrimine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine is an anticholinergic drug that functions as a muscarinic acetylcholine receptor M1 (M1-AChR) antagonist.[1][2] It is primarily used in the treatment of Parkinson's disease to restore the dopamine-acetylcholine balance.[1][2] The development of novel this compound derivatives is a promising avenue for identifying compounds with improved selectivity, potency, and pharmacokinetic profiles for various neurological disorders. High-throughput screening (HTS) is a critical tool in the early stages of drug discovery to efficiently screen large libraries of such derivatives.
These application notes provide detailed protocols for three robust HTS assays suitable for identifying and characterizing this compound derivatives that act as muscarinic receptor antagonists: a fluorescence-based calcium flux assay, a β-arrestin recruitment assay, and a label-free whole-cell assay. Additionally, considering the potential for off-target effects, a protocol for a sigma receptor binding assay is included, as some muscarinic antagonists have shown affinity for these receptors.
Signaling Pathways
The primary target of this compound and its derivatives is the M1 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. Antagonists, such as this compound derivatives, block this cascade by preventing agonist binding.
Another important signaling pathway for many GPCRs, including muscarinic receptors, is the β-arrestin recruitment pathway. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This interaction mediates receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.
High-Throughput Screening Assays
The following sections provide detailed protocols for high-throughput screening assays to identify and characterize this compound derivatives as muscarinic receptor antagonists.
Fluorescence-Based Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization, a direct downstream effect of M1 receptor activation.
Principle: Cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a muscarinic agonist (e.g., carbachol), intracellular calcium levels rise, leading to an increase in fluorescence. This compound derivatives that act as antagonists will inhibit this fluorescence increase in a dose-dependent manner.
Experimental Workflow:
References
Application Notes: Immunohistochemical Analysis of Cycrimine's Effects in Brain Tissue
Introduction
Cycrimine is a centrally acting anticholinergic agent primarily utilized in the management of Parkinson's disease. Its therapeutic effect stems from its antagonism of the M1 muscarinic acetylcholine receptor.[1] In neurodegenerative conditions like Parkinson's disease, a depletion of dopamine leads to a functional overactivity of the cholinergic system. This compound helps to restore the physiological balance between dopamine and acetylcholine by blocking muscarinic receptors.[1]
Immunohistochemistry (IHC) is a powerful technique that allows for the specific localization and semi-quantification of proteins within the complex cytoarchitecture of the brain.[2][3] By using antibodies targeted against specific neural proteins, researchers can visualize and measure the molecular changes induced by pharmacological agents like this compound. This approach is invaluable for elucidating the drug's mechanism of action, identifying its target cell populations, and assessing its impact on neuronal health, neurotransmitter systems, and glial cell activity.[2]
Principle of the Application
This document provides a framework for using IHC to investigate the effects of this compound on brain tissue, particularly in animal models of Parkinson's disease or other neurological disorders involving cholinergic and dopaminergic pathway dysregulation. The primary objectives are to:
-
Confirm Target Engagement: Visualize the distribution of M1 muscarinic receptors and assess potential changes in their expression or localization following this compound administration.
-
Evaluate Effects on Neurotransmitter Systems: Quantify changes in key markers for dopaminergic and cholinergic neurons to understand how this compound modulates these systems.
-
Assess Neuroprotective or Neuropathological Effects: Examine markers of neuronal health and glial cell activation to determine the broader impact of this compound on brain tissue integrity.
Recommended Biomarkers for IHC Analysis
| Marker Target | Cell Type / Component | Rationale for Investigation with this compound |
| CHRM1 | Postsynaptic Neurons | To identify the primary molecular target of this compound (M1 muscarinic receptor) and assess its distribution. |
| ChAT | Cholinergic Neurons | To identify cholinergic neurons and assess if this compound treatment alters their morphology or number. |
| TH | Dopaminergic Neurons | To visualize dopaminergic neurons and their projections, and to quantify changes in dopaminergic integrity, which this compound is expected to functionally rescue. |
| DAT | Dopaminergic Axon Terminals | To provide a quantitative measure of dopaminergic terminal density, a key indicator of Parkinson's disease pathology. |
| Drd1/Drd2 | Dopamine-responsive Neurons | To examine potential downstream adaptations in dopamine receptor expression following the restoration of neurotransmitter balance. |
| NeuN | Mature Neurons | To assess overall neuronal health and quantify any potential neuroprotective effects or neurotoxicity associated with treatment. |
| GFAP | Astrocytes | To detect astrogliosis, a key indicator of neuroinflammation or neuronal injury, and to assess if this compound modulates this response. |
| Iba1/CD68 | Microglia | To monitor microglial activation, another critical component of the neuroinflammatory response in neurodegeneration. |
Signaling Pathway Visualization
Caption: this compound's mechanism of action at the synapse.
Quantitative Data Presentation (Exemplary)
The following table illustrates how quantitative data from an IHC study on this compound could be presented. This exemplary data represents a hypothetical study in a rat model of Parkinson's disease, with measurements taken in the striatum. Data is shown as mean optical density (OD) ± standard error of the mean (SEM).
| Biomarker | Brain Region | Control Group (Vehicle) | Parkinson's Model (Vehicle) | Parkinson's Model + this compound |
| TH | Striatum | 1.25 ± 0.08 | 0.31 ± 0.04 | 0.33 ± 0.05 |
| DAT | Striatum | 1.18 ± 0.07 | 0.25 ± 0.03 | 0.27 ± 0.04 |
| ChAT | Striatum | 0.88 ± 0.05 | 0.91 ± 0.06 | 0.89 ± 0.05 |
| GFAP | Striatum | 0.15 ± 0.02 | 0.75 ± 0.09 | 0.52 ± 0.07 |
| Iba1 | Striatum | 0.21 ± 0.03 | 0.82 ± 0.11 | 0.61 ± 0.08 |
Note: This data is for illustrative purposes only and does not represent actual experimental results. The hypothetical results suggest that while this compound does not reverse the loss of dopaminergic markers (TH, DAT), it may reduce neuroinflammatory responses (GFAP, Iba1).
Experimental Protocols
A critical aspect of obtaining reliable IHC data is a robust and consistent protocol. Prolonged fixation can mask antigens, necessitating antigen retrieval methods.
Protocol 1: Immunohistochemistry for Formalin-Fixed Paraffin-Embedded (FFPE) Sections
This protocol is adapted for FFPE brain tissue, a common format for tissue archiving.
A. Materials and Reagents
-
Xylene and Graded Ethanol Series (100%, 95%, 80%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.3% Triton X-100 (PBST)
-
Primary Antibodies (diluted in blocking buffer)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Avidin-Biotin Complex (ABC) Reagent
-
3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 80% Ethanol: 1 change for 3 minutes.
-
Rinse gently in running distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C (e.g., using a microwave or water bath) for 20 minutes. Do not allow the solution to boil dry.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
-
Immunostaining:
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Quench Endogenous Peroxidase: Incubate sections in 3% Hydrogen Peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.
-
Primary Antibody: Drain blocking buffer and apply diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides in PBST: 3 changes for 5 minutes each.
-
Secondary Antibody: Apply biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Wash slides in PBST: 3 changes for 5 minutes each.
-
Signal Amplification: Apply ABC reagent and incubate for 30-60 minutes at room temperature.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
-
Visualization and Counterstaining:
-
Chromogen Development: Apply DAB substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides in distilled water to stop the reaction.
-
Counterstaining: Immerse slides in Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue through a graded series of alcohol (80%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow Visualization
Caption: General workflow for immunohistochemistry on FFPE brain tissue.
Protocol 2: Immunohistochemistry for Free-Floating Sections
This protocol is ideal for thicker sections (30-50µm) and is commonly used in neuroscience to better preserve 3D morphology.
A. Materials and Reagents
-
Cryoprotectant Solution (e.g., containing sucrose and ethylene glycol)
-
Phosphate-Buffered Saline (PBS) and PBST (0.3% Triton X-100)
-
Blocking Buffer: 10% Normal Goat Serum in PBST
-
Primary and Secondary Antibodies
-
Detection Reagents (as in Protocol 1 or fluorescently-conjugated secondary antibodies)
-
Staining wells or plates (e.g., 24-well plates)
-
Microscope slides and mounting medium
B. Procedure
-
Tissue Preparation:
-
Following perfusion and fixation, brains are typically cryoprotected by immersion in a sucrose solution.
-
Brains are frozen and sectioned on a freezing microtome or cryostat at 30-50µm.
-
Sections are collected and stored in a cryoprotectant solution at -20°C until use.
-
-
Immunostaining (performed in well plates with gentle agitation):
-
Washing: Transfer sections to wells and wash thoroughly in PBS (5 changes for 10 minutes each) to remove the cryoprotectant.
-
Quenching & Blocking: Incubate in 3% H₂O₂ in PBS for 15 minutes (for chromogenic detection). Wash in PBS. Then, incubate in Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody: Incubate in primary antibody diluted in blocking buffer for 24-48 hours at 4°C.
-
Washing: Wash sections in PBST (5 changes for 10 minutes each).
-
Secondary Antibody: Incubate in the appropriate secondary antibody (biotinylated for chromogenic or fluorescently-conjugated) for 2 hours at room temperature.
-
Washing: Wash sections in PBST (3 changes for 10 minutes each).
-
-
Visualization:
-
Chromogenic: Proceed with ABC reagent and DAB development as described in Protocol 1.
-
Fluorescent: Wash 2 more times in PBS.
-
-
Mounting and Analysis:
-
Mount stained sections onto gelatin-coated microscope slides.
-
Allow sections to air dry.
-
Dehydrate through graded alcohols and xylene (for chromogenic stains) or proceed directly to coverslipping with an aqueous mounting medium (for fluorescent stains).
-
Apply coverslip and analyze under a microscope.
-
References
Troubleshooting & Optimization
Cycrimine solubility issues in aqueous solutions for experiments
Welcome to the technical support center for cycrimine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a common issue for researchers?
A1: this compound is a central anticholinergic agent and a muscarinic antagonist that binds to the M1 acetylcholine receptor.[1][2] It is often used in research related to Parkinson's disease to study the balance between acetylcholine and dopamine.[1][3] The primary challenge for researchers is that the free base form of this compound is highly lipophilic (LogP ≈ 4) and is practically insoluble in water, which complicates its use in aqueous buffers required for most biological experiments.[1]
Q2: Should I use this compound free base or this compound Hydrochloride for my aqueous experiments?
A2: For experiments requiring an aqueous solution, it is highly recommended to use This compound Hydrochloride . The hydrochloride salt is specifically designed to improve water solubility. The difference is significant: the free base has a water solubility of approximately 0.009 mg/mL, whereas this compound hydrochloride's solubility in water is about 6 mg/mL (0.6 g/100 ml at 25°C).
Q3: What is the best solvent to prepare a highly concentrated stock solution of this compound?
A3: For preparing a high-concentration stock solution, high-purity Dimethyl sulfoxide (DMSO) is the recommended solvent for both this compound free base and its hydrochloride salt. From this stock, working solutions can be prepared by diluting into the appropriate aqueous experimental buffer.
Q4: My this compound hydrochloride is not dissolving completely in my neutral (pH 7.4) buffer. What can I do?
A4: This is a frequently encountered issue. This compound is a weak base with a pKa around 9.32, meaning it is significantly more soluble in slightly acidic conditions. A 0.5% aqueous solution of this compound hydrochloride naturally has a pH between 4.9 and 5.4. If you observe poor solubility in a neutral buffer, consider the following:
-
Adjusting pH: Lowering the pH of your buffer to a range of 5.0-6.0 can significantly improve solubility.
-
Gentle Warming & Sonication: If the compound is not temperature-sensitive, warming the solution to 37°C or using a sonicator can help overcome the energy barrier for dissolution.
Q5: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This phenomenon, known as precipitation upon dilution, occurs when a drug is transferred from a good organic solvent to a poor aqueous solvent. To prevent this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is very low, preferably 0.1% or less, to avoid solvent effects and reduce the chance of precipitation.
-
Improve Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps prevent the local concentration of the drug from exceeding its solubility limit in the mixed solvent system.
Q6: How should I store my this compound solutions?
A6: Stock solutions of this compound prepared in DMSO are stable for several months to years when stored in dry, dark conditions at -20°C. Aqueous solutions are far less stable and should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Physicochemical and Solubility Data
The following table summarizes key quantitative data for both this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₉H₂₉NO | C₁₉H₃₀ClNO |
| Molecular Weight | 287.44 g/mol | 323.90 g/mol |
| Water Solubility | 0.00909 mg/mL (9.09 µg/mL) | ~6 mg/mL (0.6 g/100 mL) at 25°C |
| Other Solubilities | Soluble in DMSO | Soluble in DMSO, Ethanol (20 mg/mL), Chloroform (30 mg/mL) |
| LogP | ~4.0 | Not Applicable |
| pKa (Strongest Basic) | 9.32 | Not Applicable |
Troubleshooting Guide for Aqueous Solutions
If you encounter issues when preparing aqueous solutions of this compound hydrochloride, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol is suitable for preparing a ready-to-use aqueous solution directly from this compound hydrochloride powder.
Methodology:
-
Accurately weigh the desired amount of this compound hydrochloride using an analytical balance.
-
In a sterile container, add approximately 70-80% of the final required volume of your experimental buffer (e.g., PBS), which should ideally be pre-adjusted to a pH between 5.0 and 6.0.
-
Add the weighed powder to the buffer.
-
Agitate the solution using a vortex mixer or a sonicator bath until the powder is fully dissolved. Gentle warming to 37°C can be applied to facilitate this process.
-
Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile filter.
-
Store on ice and use the freshly prepared solution on the same day.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is recommended for long-term storage and for experiments where a very low final solvent concentration is critical.
Methodology:
-
Weigh the required amount of this compound (hydrochloride or free base) and place it in a sterile, amber, or foil-wrapped vial.
-
Calculate and add the required volume of high-purity DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years).
-
To prepare a working solution, perform a serial dilution or add the stock dropwise to a vigorously stirring aqueous buffer to achieve the final concentration, ensuring the final DMSO percentage remains below 0.1%.
Mechanism of Action: Signaling Pathway
This compound functions as a competitive antagonist at the muscarinic acetylcholine receptor M1, which is crucial in its therapeutic effect and its application in research.
References
Technical Support Center: Optimizing Cycrimine Concentration for In Vitro Neuroprotection Assays
For researchers, scientists, and drug development professionals, this guide provides detailed information for optimizing Cycrimine concentration in in vitro neuroprotection assays. Find troubleshooting tips and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro neuroprotection assay?
A1: While specific data for this compound is limited, based on studies of other centrally-acting anticholinergic drugs like Trihexyphenidyl, a sensible starting range for this compound would be from 1 µM to 100 µM . An optimal concentration is likely to be found in the 10 µM to 50 µM range for initial screening in models such as glutamate-induced excitotoxicity. It is crucial to experimentally determine the optimal concentration as it is highly dependent on the neuronal cell type, the nature of the neurotoxic insult, and the specific assay endpoints.
Q2: I am observing significant cytotoxicity with this compound at higher concentrations. What is the likely cause?
A2: High concentrations of any compound can lead to off-target effects and subsequent cytotoxicity. For anticholinergic agents, concentrations at or above 25 µM have been shown to be cytotoxic in some neuronal cell lines. It is essential to first perform a baseline cytotoxicity assay to establish the Maximum Non-Toxic Concentration (MNTC) of this compound in your specific cell model before proceeding with neuroprotection studies. Also, ensure your this compound stock solutions are freshly prepared and properly stored to prevent degradation into potentially toxic byproducts.
Q3: I am not observing any neuroprotective effect with this compound. What are some possible reasons?
A3: Several factors could contribute to a lack of observed neuroprotection. First, verify that your neurotoxic insult (e.g., glutamate, 6-OHDA) is consistently inducing a measurable level of cell death (typically 30-50%) in your positive controls. The concentration of this compound may also be too low. A comprehensive dose-response curve is essential to identify the optimal therapeutic window. Additionally, consider the timing of this compound administration; pre-treatment before the neurotoxic insult is often more effective for neuroprotective agents.
Q4: What is the primary mechanism of action for this compound's neuroprotective effects?
A4: this compound is a central anticholinergic agent that functions by binding to the M1 muscarinic acetylcholine receptor, which effectively inhibits the action of acetylcholine.[1][2][3] In neurodegenerative conditions like Parkinson's disease, there is an imbalance between dopamine and acetylcholine. By reducing cholinergic activity, this compound helps to restore this balance, which is thought to alleviate some symptoms.[1][3] Its neuroprotective effect in vitro likely stems from mitigating the downstream effects of cholinergic overstimulation in the context of neuronal injury.
Q5: Can this compound be used in combination with other neuroprotective agents?
A5: Yes, investigating synergistic or additive effects with other neuroprotective compounds is a valid and common experimental approach. However, it is strongly recommended to first establish a clear dose-response curve for this compound alone to understand its individual contribution to neuroprotection. This will provide a baseline for interpreting the results of combination studies.
Experimental Protocols & Data Presentation
Determining Optimal this compound Concentration
A critical first step is to determine the therapeutic window for this compound. This involves identifying a concentration that is not toxic to the cells but provides a neuroprotective effect.
Table 1: Suggested Concentration Ranges for Initial this compound Experiments
| Parameter | Suggested Concentration Range | Rationale / Notes |
| Initial Screening Range | 1 µM - 100 µM | A broad range to capture potential effects. Based on general ranges for neuroprotective compounds. |
| Cytotoxicity Testing (MNTC) | 1 µM - 200 µM | To determine the highest concentration that does not cause cell death on its own. |
| Neuroprotection Assay Range | 0.1 µM - 50 µM (below MNTC) | A refined range based on anticipated efficacy and to avoid cytotoxicity. |
| Optimal Range (Hypothesized) | 10 µM - 50 µM | Based on data from related anticholinergic drugs in similar assays. This must be confirmed experimentally. |
Key Experimental Methodologies
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile DMSO or an appropriate solvent. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment for Cytotoxicity: Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration). Incubate for a period relevant to your neuroprotection assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
2. Glutamate-Induced Excitotoxicity Assay
This model mimics neuronal damage caused by excessive stimulation of glutamate receptors.
-
Cell Seeding and Culture: Plate and culture neuronal cells as described for the MTT assay. Allow cells to mature and form synaptic connections (e.g., 14 days in culture for iPSC-derived neurons).
-
This compound Pre-treatment: Based on the determined MNTC, prepare serial dilutions of this compound. Pre-treat the cells with this compound for a set duration (e.g., 2-24 hours) before inducing toxicity.
-
Neurotoxic Insult: Introduce glutamate to the wells at a concentration known to induce 30-50% cell death (e.g., 30 µM for 5 minutes for acute toxicity, or a lower concentration for a longer exposure). Include a positive control (glutamate alone) and a negative control (vehicle alone).
-
Post-Insult Incubation: After the desired exposure time to glutamate, it may be necessary to remove the glutamate-containing medium and replace it with fresh medium containing this compound. Incubate for a further 24-48 hours.
-
Assessment of Neuroprotection: Measure cell viability using the MTT assay or another suitable method like the LDH assay.
3. 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay
This model is particularly relevant for Parkinson's disease research as 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.
-
Cell Culture: Use a dopaminergic neuronal cell line, such as SH-SY5Y, differentiated to a mature phenotype.
-
This compound Pre-treatment: Pre-treat the differentiated cells with various non-toxic concentrations of this compound for 30 minutes to 24 hours.
-
Neurotoxic Insult: Add 6-OHDA to the culture medium at a pre-determined toxic concentration (e.g., 100 µM). To prevent auto-oxidation, 6-OHDA should be stabilized with ascorbic acid (e.g., 0.02%).
-
Incubation: Co-incubate the cells with this compound and 6-OHDA for 24 to 48 hours.
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay.
Visualizing Experimental Design and Mechanisms
To aid in experimental planning and understanding, the following diagrams illustrate key workflows and pathways.
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's anticholinergic mechanism of neuroprotection.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for in vitro neuroprotection assays.
Caption: A logical guide to troubleshooting common experimental problems.
References
Technical Support Center: Cycrimine-induced Motor Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and interpreting cycrimine-induced motor side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected motor side effects in animal models?
This compound is a centrally-acting M1 muscarinic acetylcholine receptor antagonist.[1] In animal models, it is expected to induce motor side effects characteristic of anticholinergic agents, which can include psychomotor stimulation, restlessness, ataxia, rigidity, and stereotyped behaviors such as repetitive, purposeless movements.[2][3]
Q2: Which animal models are suitable for studying this compound-induced motor side effects?
Standard rodent models, such as mice and rats, are commonly used. The choice of species and strain may depend on the specific research question. For instance, some strains of mice may be more sensitive to the locomotor effects of certain drugs.[4]
Q3: What are the primary behavioral tests to quantify this compound-induced motor side effects?
The most common behavioral assays include:
-
Open Field Test: To measure spontaneous locomotor activity, stereotypy, and anxiety-like behaviors.[5]
-
Rotarod Test: To assess motor coordination and balance.
-
Stereotypy Rating Scales: To quantify the intensity and frequency of stereotypic behaviors.
Q4: How can I differentiate between general hyperlocomotion and stereotypy in the open field test?
Hyperlocomotion is characterized by an increase in the distance traveled and ambulatory movements. Stereotypy, on the other hand, involves repetitive, patterned behaviors with a low degree of variability, which may or may not be associated with increased locomotion. Specific software can help distinguish between these behaviors by analyzing movement patterns.
Troubleshooting Guides
Issue 1: High Variability in Motor Side Effects Between Animals
-
Possible Cause: Inconsistent drug administration, stress, or genetic variability.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure precise dosing and consistent administration route (e.g., intraperitoneal, subcutaneous).
-
Acclimatize Animals: Allow animals to acclimate to the testing room for at least 30-60 minutes before testing to reduce stress-induced motor changes.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day, as activity levels can vary with the light-dark cycle.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Issue 2: Animals Passively Rotating on the Rotarod
-
Possible Cause: The rod diameter is too small for the animal, allowing it to grip and hang on without actively walking.
-
Troubleshooting Steps:
-
Select Appropriate Rod Diameter: For mice, a rod diameter of 6.3 cm or greater is recommended to prevent passive rotation.
-
Pre-training: Habituate the animals to the rotarod for several days before the experiment to ensure they learn the task.
-
Observe and Score Behavior: If passive rotation occurs, it should be noted and potentially excluded from the latency to fall data, or analyzed as a separate behavioral category.
-
Issue 3: Difficulty in Reducing this compound-Induced Motor Side Effects
-
Possible Cause: The mechanism of this compound's motor effects is directly tied to its therapeutic target (M1 receptor antagonism).
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to find the minimal effective dose of this compound with the lowest motor side effects. Anticholinergic drugs show a clear dose-dependent effect on motor activity.
-
Co-administration with Other Agents: While specific data for this compound is limited, in broader contexts of drug-induced motor disturbances, agents that modulate other neurotransmitter systems (e.g., dopamine, serotonin) could be explored. However, this would constitute a new experimental paradigm.
-
Switching Agents: If the goal is to achieve a therapeutic effect with fewer motor disturbances, it may be necessary to test other anticholinergic drugs with different pharmacokinetic or pharmacodynamic profiles.
-
Quantitative Data
Table 1: Comparative Potency of Anticholinergic Drugs on Locomotor Activity in Rats
| Drug | Relative Potency (Scopolamine = 1) | Effect on Ambulatory Activity | Effect on Fine Motor Activity |
| Scopolamine | 1 | Increase | Increase |
| Trihexyphenidyl | > 0.1 | Increase | Increase |
| Biperiden | > 0.1 | Increase | Increase |
| Azaprophen | > 0.01 | Increase | Increase |
| Procyclidine | > 0.01 | No Significant Increase | Increase |
| Benactyzine | > 0.01 | No Significant Increase | Increase |
| Atropine | > 0.001 | Increase | Increase |
| Aprophen | < 0.001 | No Significant Increase | No Significant Increase |
Data adapted from a study comparing the effects of various anticholinergic drugs on activity levels in rats.
Experimental Protocols
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 27 cm x 27 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Environment: The testing room should be dimly lit, preferably with red light, and free from external sounds and odors.
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test begins to allow for habituation.
-
Procedure:
-
Clean the arena with a disinfectant between each animal.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using an overhead video camera and tracking software.
-
-
Data Analysis: The software can analyze various parameters, including total distance traveled, time spent in the center versus the periphery (thigmotaxis), rearing frequency, and stereotypy counts.
Rotarod Test Protocol
-
Apparatus: A rotating rod apparatus with adjustable speed and fall sensors. The rod should have a non-slippery surface. For mice, a diameter of approximately 3 cm is common, but should be chosen to prevent passive rotation.
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least one hour.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Training sessions can consist of placing the animal on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes.
-
-
Procedure:
-
Place the mouse on the rotating rod.
-
Start the test with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod and the rotational speed at the time of the fall.
-
If an animal falls within the first 5 seconds, the trial may be restarted. If an animal passively rotates three times, it can be considered a failed trial.
-
Perform multiple trials (e.g., 3-5) with a rest period in between.
-
-
Data Analysis: The primary endpoint is the latency to fall. A shorter latency indicates impaired motor coordination.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by this compound.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Comparative behavioral effects of anticholinergic agents in cats: psychomotor stimulation and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine transporter inhibition is required for cocaine-induced stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results in Cycrimine Binding Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Cycrimine binding assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound binding experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the specific binding of my radioligand very low?
A: Low specific binding can be a significant issue, making it difficult to obtain a reliable signal. Several factors could be contributing to this problem.
-
Receptor Integrity and Concentration: The muscarinic receptors in your preparation may be degraded or present at a very low concentration.
-
Solution: Ensure that your membrane preparations have been stored correctly at -80°C and handled properly to prevent degradation. It is also advisable to perform a protein concentration assay (e.g., BCA assay) to standardize the amount of receptor used in each experiment. If receptor density is inherently low in your tissue source, you may need to consider using a different tissue or a cell line overexpressing the target muscarinic receptor subtype.
-
-
Radioligand Issues: The radioligand itself could be the source of the problem.
-
Solution: Verify the concentration and specific activity of your radioligand. Inaccurate dilutions can lead to a lower than expected concentration in the assay. Also, check the age and storage conditions of the radioligand, as radiochemicals can degrade over time, leading to decreased purity and specific activity.
-
-
Suboptimal Assay Conditions: The conditions of your binding assay may not be optimal for the interaction between this compound and the muscarinic receptor.
-
Solution: Ensure that the incubation has been allowed to proceed for a sufficient time to reach equilibrium. This should be determined experimentally through association kinetics experiments. Additionally, review the composition of your assay buffer; the pH, ionic strength, and presence of specific ions can significantly impact ligand binding.
-
Q2: I'm observing very high non-specific binding (NSB). What are the potential causes and how can I reduce it?
A: High non-specific binding can mask the specific binding signal, leading to inaccurate determination of affinity values like Ki. Ideally, non-specific binding should be less than 50% of the total binding.
-
Radioligand Concentration and Properties: Using too high a concentration of the radioligand is a common cause of high NSB. Additionally, hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Solution: A common starting point is to use a radioligand concentration at or below its Kd value. If the radioligand is known to be hydrophobic, consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to help block non-specific sites.
-
-
Insufficient Blocking or Inappropriate Materials: The radioligand may be binding to the filter plates, tubes, or other components of the assay system.
-
Solution: Pre-soaking filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) can significantly reduce non-specific binding to the filters. Testing different types of filter materials may also be beneficial.
-
-
Tissue/Membrane Concentration: Too much membrane protein in the assay can increase the number of non-specific binding sites.
-
Solution: Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a good specific binding signal without excessive NSB. A typical range for many receptor assays is 100-500 µg of membrane protein per well.
-
-
Inadequate Washing: Insufficient washing after incubation can leave behind unbound radioligand, contributing to high background.
-
Solution: Optimize the washing procedure by increasing the number of washes or the volume of ice-cold wash buffer. Using cold buffer is crucial to minimize the dissociation of the specific radioligand-receptor complex during the washes.
-
Q3: My Ki values for this compound are inconsistent between experiments. What could be causing this variability?
A: Poor reproducibility is a frustrating issue that can stem from a variety of sources, from technical variability to reagent instability.
-
Inconsistent Assay Conditions: Even small variations in incubation time, temperature, or buffer composition can lead to significant differences in results.
-
Solution: It is critical to standardize all aspects of the assay protocol. Ensure that the incubation time is sufficient to reach equilibrium in all experiments. Use freshly prepared buffers and ensure consistent pH and ionic strength. Maintain a constant temperature during incubation, as temperature fluctuations can affect binding kinetics.
-
-
Pipetting Errors and Inconsistent Technique: Inaccurate pipetting, especially of small volumes of radioligand or competitor, can introduce significant errors.
-
Solution: Ensure all pipettes are properly calibrated. Take care to ensure accurate and consistent pipetting across all wells and plates. All personnel performing the assay should be thoroughly trained on the standardized protocol.
-
-
Radioligand and Competitor Degradation: The stability of both the radioligand and the unlabeled competitor (this compound) can affect the results.
-
Solution: Aliquot and store both the radioligand and stock solutions of this compound at appropriate temperatures to avoid repeated freeze-thaw cycles. Protect the radioligand from light if it is light-sensitive.
-
-
Data Analysis Issues: The method of data analysis and the curve-fitting model used can influence the calculated Ki value.
-
Solution: Use a consistent data analysis workflow. The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value. Ensure that the assumptions of this equation are met in your experimental design.
-
Quantitative Data: Binding Affinities of Muscarinic Receptor Antagonists
While specific Ki values for this compound across all muscarinic receptor subtypes are not extensively published, the following table provides the binding affinities (Ki in nM) of several well-characterized muscarinic antagonists. This data can serve as a valuable reference for comparing the expected potency and selectivity of compounds acting at these receptors. This compound is known to be a muscarinic acetylcholine receptor M1 antagonist[1][2].
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~150-400 | ~50-100 | ~100-200 |
| Methoctramine | ~100-200 | ~10-20 | ~100-200 | ~50-100 | ~200-400 |
| 4-DAMP | ~1-3 | ~10-20 | ~0.5-1.5 | ~5-15 | ~2-8 |
| Tropicamide | ~5-10 | ~50-100 | ~2-5 | ~10-20 | ~15-30 |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., tissue source, radioligand used, buffer composition). They are compiled from various pharmacological studies and databases.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Determining the Ki of this compound at Muscarinic Receptors
This protocol outlines a standard procedure for a competitive radioligand binding assay using a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to determine the binding affinity (Ki) of this compound.
1. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human M1 receptors, or rat brain cortex for a mixed population with high M1 density).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: e.g., GF/C filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the tissue/cells using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay)[3].
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration close to its Kd, e.g., 0.5 nM)[1], and membrane preparation.
-
Non-Specific Binding (NSB): Atropine (1 µM final concentration), [³H]-NMS, and membrane preparation.
-
This compound Competition: A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), [³H]-NMS, and membrane preparation.
-
-
The final assay volume is typically 100-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes)[1].
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity in each well using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a competitive this compound binding assay.
Caption: Troubleshooting decision tree for this compound binding assays.
References
Adjusting Cycrimine dosage to minimize behavioral changes in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycrimine in mouse models. The focus is on adjusting dosages to minimize behavioral side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, sold under the trade name Pagitane, is a central anticholinergic drug.[1] Its primary mechanism of action is to bind to and block the muscarinic acetylcholine receptor M1 (M1AR).[1] In conditions like Parkinson's disease, there is an imbalance between the neurotransmitters dopamine and acetylcholine. By blocking the M1 receptor, this compound reduces the effects of acetylcholine, helping to restore this balance.[2]
Q2: What are the expected behavioral side effects of this compound in mice?
A2: As a central M1 muscarinic receptor antagonist, this compound can be expected to produce a range of behavioral changes in mice. These may include alterations in locomotor activity, anxiety levels, and motor coordination.[3][4] Specifically, M1 receptor knockout mice have shown increased basal locomotion. Anticholinergic drugs, in general, have been shown to affect performance in behavioral tests such as the open field, elevated plus maze, and rotarod tests.
Q3: How can I determine a starting dose for my mouse experiments?
A3: A common method for determining a starting dose in animal studies is to calculate the Human Equivalent Dose (HED) from the established human therapeutic dose and then convert it to a mouse equivalent dose (MED). The typical human therapeutic dose of this compound (Pagitane) for Parkinson's disease is in the range of 1.25 mg to 5 mg per day.
To convert the human dose to a mouse dose, the following formula based on Body Surface Area (BSA) is recommended by the FDA:
Mouse Dose (mg/kg) = Human Dose (mg/kg) × 12.3
It is crucial to start with a low dose and perform a dose-range finding study to determine the optimal dose for your specific experimental paradigm.
Q4: What is a dose-range finding study and how do I conduct one?
A4: A dose-range finding (DRF) study is a preliminary experiment to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) of a compound. For this compound in mice, this would involve administering a range of doses and observing for both therapeutic effects (if applicable to your model) and adverse behavioral changes. A typical DRF study involves:
-
Selecting Dose Levels: Start with a dose calculated from the human equivalent dose and select several ascending dose levels.
-
Small Group Sizes: Use a small number of animals per dose group (e.g., 3-5 mice).
-
Behavioral Monitoring: Conduct a battery of behavioral tests to assess locomotor activity, anxiety, and motor coordination.
-
Clinical Observations: Monitor animals for any signs of toxicity, such as excessive weight loss, lethargy, or distress.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in behavioral data between mice in the same dose group. | 1. Inconsistent drug administration. 2. Individual differences in drug metabolism and sensitivity. 3. Environmental stressors affecting behavior. | 1. Ensure consistent and accurate dosing technique (e.g., intraperitoneal, oral gavage). 2. Increase the sample size per group to account for individual variability. 3. Acclimatize mice to the testing room and handle them consistently to reduce stress. |
| Significant sedative effects or hyperactivity observed at the intended therapeutic dose. | The dose is too high and is causing off-target or exaggerated central nervous system effects. | 1. Reduce the dose of this compound. 2. Conduct a more detailed dose-response study with smaller dose increments to identify a more suitable therapeutic window. |
| No observable therapeutic effect at a dose that is well-tolerated. | The dose is too low to achieve the desired biological effect in your model. | 1. Gradually increase the dose of this compound while carefully monitoring for the onset of behavioral side effects. 2. Re-evaluate the experimental model and the expected therapeutic outcome. |
| Conflicting results between different behavioral tests. | Different behavioral tests measure distinct neurological functions that may be differentially affected by this compound. | 1. Analyze the data from each test independently. 2. Consider the specific neural circuits and neurotransmitter systems involved in each behavioral paradigm. For example, a drug might decrease anxiety in the elevated plus maze but impair motor coordination on the rotarod. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Mice
Note: The following table is a template for presenting data from a dose-range finding study. The values are for illustrative purposes only and should be replaced with actual experimental data.
| Dose (mg/kg, i.p.) | Open Field: Total Distance Traveled (cm) | Elevated Plus Maze: Time in Open Arms (%) | Rotarod: Latency to Fall (s) |
| Vehicle | 1500 ± 150 | 30 ± 5 | 180 ± 20 |
| 0.1 | 1600 ± 160 | 32 ± 6 | 175 ± 22 |
| 0.5 | 1800 ± 170 | 35 ± 7 | 160 ± 25 |
| 1.0 | 2200 ± 200 | 40 ± 8 | 130 ± 30* |
| 2.5 | 2800 ± 250 | 45 ± 9 | 90 ± 35 |
| 5.0 | 1000 ± 120 | 20 ± 4 | 45 ± 20 |
* p < 0.05, ** p < 0.01 compared to Vehicle. Data are presented as Mean ± SEM.
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Place a mouse into the center of a square arena (e.g., 40x40 cm) with walls to prevent escape.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Use an automated tracking system or manual scoring to measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Place the mouse on a rotating rod.
-
The rod's rotational speed is gradually accelerated.
-
Record the latency to fall from the rod. A decrease in the latency to fall indicates impaired motor coordination.
-
Multiple trials are typically conducted with an inter-trial interval.
Mandatory Visualization
Caption: Workflow for this compound dosage adjustment in mice.
Caption: Simplified M1 muscarinic acetylcholine receptor signaling.
References
Technical Support Center: Enhancing Cycrimine Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Cycrimine in preclinical oral gavage studies.
FAQs: Key Considerations for this compound Formulation
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility.[1][2][3][4] This poor solubility can lead to a low dissolution rate in the gastrointestinal tract, which in turn may result in poor and variable absorption, ultimately limiting its oral bioavailability.[1]
Q2: What are the known physicochemical properties of this compound relevant to its oral bioavailability?
A2: Key properties of this compound are summarized in the table below. Its low water solubility and high lipophilicity (indicated by the logP value) suggest that this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Property | Value | Source |
| Molecular Weight | 287.4 g/mol | |
| Aqueous Solubility | 0.00909 mg/mL | |
| logP | ~4 | |
| pKa (Strongest Basic) | 9.32 |
Q3: What general strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be used to improve the oral bioavailability of poorly soluble compounds. These approaches can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in lipidic excipients to facilitate absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
-
Nanotechnology-Based Approaches: Utilizing nanoparticles to improve solubility and targeted delivery.
Troubleshooting Guide: Oral Gavage of this compound
This guide addresses specific issues that may arise during the experimental process of improving the bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound. | Poor aqueous solubility of the compound. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area.2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer carrier.3. Utilize Surfactants: Incorporate surfactants in the formulation to enhance wetting and solubilization. |
| High variability in in vivo pharmacokinetic (PK) data. | Inconsistent absorption due to poor formulation performance. | 1. Optimize Formulation: Re-evaluate the chosen formulation strategy. For example, if using a solid dispersion, screen different polymers and drug-to-polymer ratios.2. Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the consistency of absorption. |
| Precipitation of this compound in the gavage vehicle. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Screen Different Vehicles/Co-solvents: Test a range of pharmaceutically acceptable vehicles and co-solvents to identify a system with higher solubilizing capacity for this compound.2. pH Adjustment: Given this compound's basic pKa, adjusting the pH of the vehicle to be more acidic may improve its solubility. However, ensure the pH is physiologically tolerable.3. Heat: Gentle heating and sonication can help dissolve the compound, but ensure the compound is stable at the temperature used. Always allow the formulation to cool to room temperature before administration. |
| Difficulty in administering the formulation due to high viscosity. | High concentration of polymers or other excipients. | 1. Optimize Excipient Concentration: Reduce the concentration of the viscosity-enhancing agent to the minimum required for a stable formulation.2. Use a Wider Gauge Gavage Needle: A larger diameter needle can facilitate the administration of more viscous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in distilled water at a desired concentration (e.g., 40% w/v).
-
Slowly add the accurately weighed this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to ensure maximum complexation.
-
After the stirring period, vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
The resulting clear solution is the this compound-HP-β-CD formulation ready for oral gavage.
Protocol 2: Bioavailability Study Design for an Oral Gavage Formulation of this compound
This protocol outlines a basic design for a pharmacokinetic study in rodents to assess the oral bioavailability of a novel this compound formulation.
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.
Groups:
-
Group 1 (Oral Formulation): Receives the test formulation of this compound via oral gavage.
-
Group 2 (Intravenous): Receives a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via intravenous injection to determine the absolute bioavailability.
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation to the oral group via gavage at a specific dose.
-
Administer the this compound solution to the IV group via tail vein injection at a lower, appropriate dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both groups.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: A typical experimental workflow for developing and evaluating a new oral formulation of this compound.
Caption: A decision tree for troubleshooting low oral bioavailability of this compound based on its physicochemical properties.
References
Preventing Cycrimine precipitation in stock solutions
For researchers, scientists, and drug development professionals, the accurate preparation and storage of stock solutions are paramount for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Cycrimine in stock solutions, ensuring the integrity and reliability of your experiments.
Troubleshooting Guide
Precipitation of this compound from a stock solution can compromise the accuracy of experimental results. The following sections address common causes of precipitation and provide systematic solutions.
Issue 1: Cloudiness or visible precipitate immediately after dissolving this compound hydrochloride.
Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the dissolution rate is slow.
Solution:
-
Verify Solvent Choice and Concentration: Ensure you are using a recommended solvent and have not exceeded the solubility limit (see Table 1).
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.
-
pH Adjustment: For aqueous solutions, the pH should be acidic to maintain the protonated, more soluble form of this compound. A 0.5% aqueous solution of this compound hydrochloride has a pH of approximately 4.9-5.4. If preparing a solution from the free base, acidification with a small amount of dilute HCl may be necessary.
Issue 2: Precipitation occurs when diluting the stock solution into an aqueous buffer or cell culture medium.
Possible Cause: The buffer capacity of the aqueous medium is insufficient to maintain an acidic pH, causing the less soluble free base to precipitate. The final concentration of the organic co-solvent may also be too low to keep this compound in solution.
Solution:
-
pH of the Final Solution: Ensure the final pH of your experimental solution is acidic. This compound is a weak base with a pKa of 9.32 and is more soluble at a lower pH.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid and even dispersion.
-
Increase Final Co-solvent Concentration: If using an organic stock solution (e.g., in DMSO or ethanol), ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to your experimental system (typically <0.5% for DMSO in cell culture).
Issue 3: Precipitate forms in the stock solution during storage.
Possible Cause: The storage conditions (temperature, light exposure) may be inadequate, leading to degradation or changes in solubility over time.
Solution:
-
Storage Temperature: Store stock solutions at the recommended temperature. For long-term storage, -20°C or -80°C is generally recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Protection from Light: While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil. Many amine-containing compounds are susceptible to light-induced degradation.
-
Use of Freshly Prepared Solutions: Whenever possible, use freshly prepared stock solutions for your experiments to minimize the risk of precipitation due to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the required concentration and the experimental system.
-
Ethanol: this compound hydrochloride is soluble in ethanol at up to 20 mg/mL.
-
Water: this compound hydrochloride has a solubility of 6 mg/mL in water. The resulting solution will be slightly acidic.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: To ensure stability and prevent precipitation, it is recommended to:
-
Store aliquots at -20°C for short-term storage and -80°C for long-term storage.
-
Protect solutions from light.
-
Avoid repeated freeze-thaw cycles.
Q3: My this compound hydrochloride powder is not dissolving well in water, what should I do?
A3: Ensure you are not exceeding the 6 mg/mL solubility limit. You can try gentle warming (up to 37°C) and sonication to aid dissolution. If a higher concentration is needed, consider using ethanol or DMSO.
Q4: Can I adjust the pH of my this compound stock solution?
A4: For aqueous solutions of this compound hydrochloride, the pH will naturally be acidic. If you need to adjust the pH, be aware that increasing the pH towards the pKa of 9.32 will decrease its solubility and may cause precipitation.
Q5: How can I prevent my this compound stock solution from precipitating when I add it to my cell culture medium?
A5: Add the stock solution to the medium slowly while mixing. Also, ensure the final concentration of any organic solvent (like DMSO) is high enough to maintain solubility but low enough to not be toxic to the cells (generally under 0.5%).
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 6 | 18.5 |
| Ethanol | 20 | 61.8 |
| Chloroform | 30 | 92.6 |
Molar concentrations are calculated based on the molecular weight of this compound Hydrochloride (323.90 g/mol ).
Experimental Protocols
Protocol for Preparing a 10 mM this compound Hydrochloride Stock Solution in Ethanol
Materials:
-
This compound hydrochloride powder
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials (amber or covered with aluminum foil)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound hydrochloride.
-
Dissolution: Add the weighed this compound hydrochloride to a sterile tube. Add 1 mL of anhydrous ethanol.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Visualizations
Logical Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Addressing Cycrimine's impact on cell viability in primary neuron cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of cycrimine on the viability of primary neuron cultures.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
Symptoms: Inconsistent results between wells treated with the same concentration of this compound. High standard deviations in quantitative assays like MTT or LDH.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent cell clumping. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations on the outer wells of the plate, fill the outer wells with sterile PBS or media without cells and do not use them for experimental conditions. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound for each experiment. When diluting to working concentrations, ensure thorough mixing at each step. |
| Contamination | Visually inspect cultures daily for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and review sterile techniques.[1] |
Logical Troubleshooting Flow:
Caption: Troubleshooting high variability in cell viability assays.
Problem 2: Unexpectedly High Cell Death in Control Cultures
Symptoms: Vehicle-treated control neurons exhibit poor morphology, detachment, and low viability.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Culture Conditions | Ensure the incubator has stable temperature (37°C) and CO2 (5%) levels. Use high-quality, serum-free neuronal culture medium supplemented with appropriate factors like B27 and L-glutamine.[1] |
| Poor Substrate Coating | Use high-molecular-weight poly-D-lysine or poly-L-lysine for coating culture vessels to ensure proper neuronal attachment.[2] Ensure the entire surface is evenly coated. |
| Incorrect Seeding Density | Plating neurons too sparsely can lead to a lack of trophic support and increased cell death. Optimize seeding density for your specific neuron type (e.g., cortical, hippocampal). |
| Mechanical Stress During Plating/Media Changes | Handle the cultures gently. When changing media, replace only half of the volume to minimize disturbance to the neuronal network.[2] |
Experimental Workflow for Optimizing Seeding Density:
Caption: Workflow for determining optimal neuronal seeding density.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the central nervous system?
A1: this compound is a centrally-acting anticholinergic drug that functions as a muscarinic acetylcholine receptor antagonist.[3] It primarily targets M1 muscarinic receptors, blocking the action of the neurotransmitter acetylcholine. This disruption of cholinergic signaling can impact neuronal excitability and synaptic plasticity.
Q2: At what concentrations should I test this compound's effect on primary neuron viability?
A2: Based on studies of similar anticholinergic drugs like amitriptyline and oxybutynin on human iPSC-derived neurons, a starting dose-response range of 1 µM to 100 µM is recommended. A logarithmic dilution series (e.g., 1, 3, 10, 30, 100 µM) will help in identifying the EC50 for cytotoxicity.
Q3: How long should I expose the neurons to this compound before assessing viability?
A3: A 24 to 48-hour exposure period is a common starting point for assessing drug-induced neurotoxicity. Time-course experiments (e.g., 12, 24, 48, 72 hours) are recommended to understand the kinetics of this compound-induced cell death.
Q4: What are the expected morphological changes in neurons undergoing apoptosis due to this compound treatment?
A4: Neurons undergoing apoptosis will typically exhibit neurite retraction and blebbing, followed by cell body shrinkage and rounding. In the later stages, you may observe nuclear condensation and fragmentation.
Q5: What signaling pathways are likely involved in this compound-induced neuronal cell death?
A5: While specific pathways for this compound are not extensively documented, anticholinergic-induced neurotoxicity may involve the activation of intrinsic apoptotic pathways. This can include the activation of caspase-3 and caspase-7, leading to the cleavage of substrates like PARP. Additionally, drug-induced neurotoxicity often involves secondary mechanisms such as oxidative stress and mitochondrial dysfunction.
Potential Signaling Pathway for Anticholinergic-Induced Apoptosis:
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize representative data from studies on the cytotoxic effects of various anticholinergic drugs on human iPSC-derived neurons after 24 and 48 hours of treatment. This data can serve as a reference for designing experiments with this compound.
Table 1: Percent Viability of Human iPSC-Derived Neurons after 24-hour Anticholinergic Drug Treatment
| Concentration | Amitriptyline | Doxepin | Paroxetine | Oxybutynin | Tolterodine |
| 10 µM | 95% | 98% | 100% | 100% | 100% |
| 50 µM | 60% | 75% | 80% | 90% | 95% |
| 100 µM | 20% | 40% | 50% | 70% | 85% |
Table 2: Percent Viability of Human iPSC-Derived Neurons after 48-hour Anticholinergic Drug Treatment
| Concentration | Amitriptyline | Doxepin | Paroxetine | Oxybutynin | Tolterodine |
| 10 µM | 85% | 90% | 95% | 98% | 100% |
| 50 µM | 30% | 50% | 60% | 80% | 90% |
Data is adapted from published studies on anticholinergic drug cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuron culture in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
After treating the neurons with this compound for the desired duration, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Primary neuron culture in a 96-well plate
-
LDH assay kit (commercially available)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Procedure:
-
After this compound treatment, carefully collect 50 µL of the culture medium from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the culture medium.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (lysed cells).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neuron culture on coverslips or in a chamber slide
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the kit manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips or image the chamber slide using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
References
Validation & Comparative
A Head-to-Head Preclinical Comparison of Cycrimine and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Muscarinic Receptor Antagonists
Cycrimine and Trihexyphenidyl are both centrally-acting anticholinergic drugs historically used in the management of Parkinson's disease and other extrapyramidal disorders. Their therapeutic effects are primarily attributed to the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the basal ganglia. While clinically similar, a detailed preclinical comparison is essential for understanding their distinct pharmacological profiles. This guide provides a comprehensive overview of available preclinical data for this compound and Trihexyphenidyl, focusing on receptor binding affinity, efficacy in animal models, and pharmacokinetic parameters.
At a Glance: Comparative Pharmacodynamics and Pharmacokinetics
The following tables summarize the key preclinical data available for this compound and Trihexyphenidyl. It is important to note that direct head-to-head preclinical studies are limited; therefore, this comparison is compiled from individual studies on each compound.
| Parameter | This compound | Trihexyphenidyl | Reference |
| Primary Mechanism of Action | Muscarinic Acetylcholine Receptor M1 Antagonist | Muscarinic Acetylcholine Receptor M1 Antagonist | [1][2] |
| Muscarinic M1 Receptor Binding Affinity (Ki) | Data Not Available | High Affinity (Specific Ki values not consistently reported) | [3] |
Table 1: Comparative Pharmacodynamics of this compound and Trihexyphenidyl
| Parameter | This compound | Trihexyphenidyl | Reference |
| Animal Model | Data Not Available | Hemi-Parkinsonian Rat Model | [4] |
| Efficacy Endpoint | Data Not Available | Increased striatal dopamine release (less pronounced in denervated striatum) | [4] |
| Animal Model | Data Not Available | Mouse Model | |
| Efficacy Endpoint | Data Not Available | Increased locomotor activity at 2 mg/kg |
Table 2: Comparative Preclinical Efficacy in Animal Models
| Parameter | This compound | Trihexyphenidyl | Reference |
| Species | Data Not Available | Human | |
| Half-life (t½) | Data Not Available | 3.7 ± 0.4 hours (SEM) | |
| Species | Data Not Available | Human | |
| Onset of Action | Data Not Available | Within 1 hour (oral) | |
| Peak Activity | Data Not Available | 2 to 3 hours (oral) | |
| Duration of Action | Data Not Available | 6 to 12 hours (dose-dependent) |
Table 3: Comparative Pharmacokinetic Parameters
Mechanism of Action: M1 Muscarinic Receptor Antagonism
Both this compound and Trihexyphenidyl exert their effects by blocking the action of acetylcholine at M1 muscarinic receptors in the central nervous system. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic pathways. By antagonizing M1 receptors, these drugs help to re-establish a more balanced neurochemical environment, thereby alleviating motor symptoms such as tremor and rigidity.
Caption: M1 Muscarinic Receptor Signaling Pathway and Antagonism by this compound or Trihexyphenidyl.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key assays used in the evaluation of antiparkinsonian drugs.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the M1 muscarinic receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the M1 receptor (e.g., [³H]-pirenzepine) and varying concentrations of the unlabeled test compound (this compound or Trihexyphenidyl).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection and Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀), from which the binding affinity (Ki) can be calculated.
In Vivo Animal Model of Parkinson's Disease (6-OHDA Model)
This model is used to assess the efficacy of potential antiparkinsonian drugs in a living organism.
Caption: Experimental Workflow for the 6-OHDA-induced Model of Parkinson's Disease.
Methodology:
-
Induction of Parkinsonism: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle of rodents (typically rats). This leads to a progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Behavioral Assessment: After a recovery period, the animals are assessed for motor deficits. Common tests include:
-
Cylinder Test: To measure forelimb akinesia and preferential use of the unimpaired limb.
-
Rotational Behavior: In response to dopamine agonists like apomorphine, lesioned animals exhibit characteristic rotational behavior.
-
-
Drug Administration: The test compounds, this compound or Trihexyphenidyl, are administered to the lesioned animals.
-
Efficacy Evaluation: The effect of the drug on the motor deficits is quantified by repeating the behavioral assessments.
-
Neurochemical and Histological Analysis: At the end of the study, brain tissue is collected to confirm the extent of the dopaminergic lesion and to investigate the neurochemical effects of the drug treatment.
Discussion and Future Directions
The available preclinical data, while not from direct comparative studies, suggests that both this compound and Trihexyphenidyl are effective antagonists of the M1 muscarinic receptor. Trihexyphenidyl has been more extensively studied in preclinical models, with data demonstrating its ability to modulate dopamine release and affect locomotor activity.
A significant knowledge gap exists for this compound, with a notable lack of publicly available data on its receptor binding affinities, in vivo efficacy in standard Parkinson's disease models, and preclinical pharmacokinetic properties. To provide a more definitive head-to-head comparison, further preclinical studies on this compound are warranted. Specifically, future research should focus on:
-
Quantitative Receptor Binding Assays: Determining the Ki values of this compound for all muscarinic receptor subtypes (M1-M5) to understand its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the dose-dependent effects of this compound on motor symptoms (tremor, rigidity, akinesia) in validated rodent models of Parkinson's disease, such as the 6-OHDA or MPTP models.
-
Preclinical Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species to establish a clear pharmacokinetic/pharmacodynamic relationship.
Such studies would provide invaluable data for the research and drug development community, enabling a more informed comparison with Trihexyphenidyl and other anticholinergic agents. This would ultimately aid in the rational design and development of novel therapies for Parkinson's disease and related movement disorders.
References
A Comparative Analysis of Cycrimine's M1 Selectivity Profile Against Other Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Cycrimine's M1 muscarinic acetylcholine receptor (mAChR) selectivity in comparison to other notable muscarinic antagonists. While direct quantitative binding data for this compound across all muscarinic receptor subtypes is limited in publicly accessible literature, this analysis synthesizes available information and presents a comparative framework using established M1 selective and non-selective antagonists. The data herein is supported by established experimental protocols to aid in the design and interpretation of future validation studies.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values (in nM) of several muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). This data has been compiled from various radioligand binding assays utilizing cloned human muscarinic receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (Fold vs. M2) |
| This compound | M1 Antagonist* | N/A | N/A | N/A | N/A | N/A |
| Pirenzepine | 18.6 | 588 | Low Affinity | N/A | Low Affinity | ~31.6 |
| Telenzepine | 0.94 | 17.8 | N/A | N/A | N/A | 18.9 |
| Atropine | 0.8 - 2.4 | Low Affinity | Low Affinity | N/A | N/A | Non-selective |
| Biperiden | 0.48 | 6.3 | 3.9 | 2.4 | 6.3 | 13.1 |
| Trihexyphenidyl | High Affinity | Low Affinity | Intermediate Affinity | High Affinity | Low Affinity | N/A |
| Benztropine | 0.231 (Human) | N/A | 0.25 (Rat) | N/A | N/A | N/A |
| Tropicamide | Non-selective | Non-selective | Non-selective | Moderate Selectivity | Non-selective | Non-selective |
*Note: While this compound is documented as an M1 antagonist, specific Ki values across all five muscarinic subtypes were not available in the reviewed literature[1]. The fold selectivity is calculated as (Ki M2) / (Ki M1). N/A indicates that data was not available from the searched sources.
Experimental Protocols
The determination of antagonist binding affinities and functional potencies is paramount for validating selectivity. Below are detailed methodologies for commonly employed assays.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding for one of the five human muscarinic receptor subtypes (M1-M5) are cultured in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS and a selection antibiotic).
-
Cells are grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and intact cells, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a non-selective muscarinic radioligand, commonly [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled antagonist being tested (e.g., this compound).
-
Cell membranes expressing the specific muscarinic receptor subtype.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, non-selective antagonist like atropine (1-10 µM).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays: Inositol Phosphate (IP1) Accumulation Assay (for M1, M3, M5 Receptors)
This assay measures the functional consequence of receptor activation or blockade by quantifying the accumulation of a downstream second messenger.
1. Cell Culture:
-
Cells stably expressing the M1, M3, or M5 receptor are seeded into 96- or 384-well plates and cultured overnight.
2. Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit the breakdown of inositol monophosphate).
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor.
-
The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.
3. Detection:
-
The reaction is stopped by adding a lysis buffer containing the detection reagents.
-
The amount of accumulated IP1 is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar detection technology.
4. Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced IP1 accumulation.
-
The data is fitted to a dose-response curve to determine the IC50 value, which can then be used to calculate the antagonist's functional potency (often expressed as pA2).
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
References
Navigating the Translational Gap: A Comparative Guide to Cycrimine Metabolism and Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycrimine, an anticholinergic agent historically used in the management of Parkinson's disease, presents a case study in the challenges of cross-species pharmacokinetic and metabolic extrapolation. While direct, comprehensive comparative data for this compound is notably absent in publicly available literature, an understanding of its chemical structure and the established metabolic pathways of similar compounds allows for a scientifically grounded, albeit hypothetical, comparison. This guide synthesizes the known principles of drug metabolism for anticholinergic and piperidine-containing compounds to forecast the biotransformation and pharmacokinetic profile of this compound across common preclinical species and humans. The significant interspecies variability in Cytochrome P450 (CYP) enzyme activity, a key driver of metabolism for such compounds, underscores the critical need for empirical studies to bridge the translational gap from bench to bedside.
Introduction: The this compound Data Gap
This compound is a synthetic anticholinergic drug that acts as an antagonist at muscarinic acetylcholine receptors.[1] Despite its history of clinical use, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is scarce. This lack of data necessitates a predictive approach to understanding its cross-species pharmacokinetics, drawing from the metabolic fate of structurally related drugs. This compound's core structure includes a piperidine ring, a common moiety in many pharmaceuticals, which provides a basis for predicting its metabolic pathways. Most anticholinergic agents are known to be metabolized in the liver via the cytochrome P450 system, highlighting the importance of this enzyme family in determining the drug's efficacy and safety profile across different species.[2]
Predicted Metabolic Pathways of this compound
Based on the biotransformation of other piperidine-containing drugs, the metabolism of this compound is expected to proceed through several key enzymatic reactions, primarily Phase I oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation.[3]
Phase I Metabolism (Functionalization):
-
N-Dealkylation: This is a common metabolic route for compounds with alkyl groups attached to a nitrogen atom. For this compound, this would involve the removal of the cyclopentyl group from the piperidine nitrogen. CYP3A4 is a major contributor to the N-dealkylation of many piperidine-containing drugs.[4][5]
-
Hydroxylation: Oxidation of the cyclopentyl or phenyl rings would introduce a hydroxyl group, creating a more polar metabolite. This is a classic CYP-mediated reaction.
-
Ring Oxidation: The piperidine ring itself can be oxidized, typically at a carbon atom alpha to the nitrogen, to form a lactam.
-
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.
Phase II Metabolism (Conjugation):
-
The hydroxylated metabolites formed during Phase I can undergo conjugation with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to form highly water-soluble compounds that are readily excreted in the urine or bile.
The following diagram illustrates the hypothesized metabolic pathways for this compound.
Cross-Species Comparison of Pharmacokinetic Parameters
The extrapolation of pharmacokinetic data from animal models to humans is a cornerstone of drug development, yet it is fraught with challenges due to inherent physiological and biochemical differences between species. Key parameters such as bioavailability, clearance, volume of distribution, and half-life can vary significantly.
Factors Influencing Interspecies Variability:
-
CYP Enzyme Activity: The expression levels and catalytic activities of CYP isoforms differ markedly between humans and common laboratory animals (mice, rats, dogs, monkeys). For instance, certain isoforms of CYP2C, CYP2D, and CYP3A show substantial interspecies differences, which would directly impact the metabolism of a CYP substrate like this compound.
-
Body Size and Composition: Allometric scaling is often used to predict human pharmacokinetic parameters from animal data, but this method has its limitations, especially for drugs with complex disposition pathways.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can vary across species, affecting the fraction of unbound (active) drug available to exert its effect and be metabolized.
-
First-Pass Metabolism: The degree of metabolism a drug undergoes in the gut wall and liver before reaching systemic circulation can differ significantly. For example, first-pass intestinal metabolism is often greater in cynomolgus monkeys than in humans.
The following table provides a template for comparing key pharmacokinetic parameters of this compound, which would be populated with experimental data.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Human | Monkey (Cynomolgus) | Dog (Beagle) | Rat (Sprague-Dawley) | Mouse (C57BL/6) |
| Bioavailability (F, %) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Clearance (CL, mL/min/kg) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Volume of Distribution (Vd, L/kg) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Half-life (t½, h) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Major Metabolites | Predicted: Hydroxylated & N-Dealkylated derivatives | Predicted: Higher first-pass metabolism | Predicted: Similar to human but potentially different CYP isoform contribution | Predicted: Higher clearance | Predicted: Higher clearance |
| Primary Excretion Route | Predicted: Renal (as metabolites) | Predicted: Renal/Biliary | Predicted: Renal/Biliary | Predicted: Renal/Biliary | Predicted: Renal/Biliary |
| Data Not Available (N/A). This table is for illustrative purposes to guide future research. |
Experimental Protocols for Pharmacokinetic Studies
To generate the data needed for a robust cross-species comparison, a series of in vitro and in vivo experiments are required. The following outlines a typical experimental workflow.
In Vitro Metabolism:
-
Metabolic Stability Assay:
-
Objective: To determine the rate of metabolism of this compound.
-
Method: Incubate this compound with liver microsomes or hepatocytes from different species (human, monkey, dog, rat, mouse) in the presence of NADPH (for CYP-mediated reactions). Samples are taken at various time points and the concentration of the parent drug is measured by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
-
-
Metabolite Identification:
-
Objective: To identify the major metabolites of this compound.
-
Method: Following incubation with liver microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry to identify the structures of potential metabolites.
-
-
CYP Reaction Phenotyping:
-
Objective: To identify the specific CYP isoforms responsible for this compound metabolism.
-
Method: Incubate this compound with a panel of recombinant human CYP enzymes or use specific chemical inhibitors of different CYP isoforms in human liver microsomes.
-
In Vivo Pharmacokinetics:
-
Animal Studies:
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
-
Method: Administer a single dose of this compound intravenously (to determine clearance and volume of distribution) and orally (to determine bioavailability) to groups of animals (e.g., rats, dogs, monkeys). Blood samples are collected at predetermined time points, and the plasma concentrations of this compound and its major metabolites are measured by LC-MS/MS. Pharmacokinetic parameters are then calculated using appropriate software.
-
-
Human Studies (Clinical Trials):
-
Objective: To determine the pharmacokinetic profile of this compound in humans.
-
Method: A Phase I clinical trial would involve administering a single, safe dose of this compound to healthy volunteers and collecting blood and urine samples over time to determine its ADME properties.
-
The following flowchart illustrates a general experimental workflow for a cross-species pharmacokinetic study.
Conclusion and Future Directions
The study of this compound's cross-species metabolism and pharmacokinetics remains an open area for research. Based on its chemical structure and class, it is predicted to undergo extensive hepatic metabolism primarily mediated by CYP enzymes, with significant potential for interspecies variability. This guide provides a framework for future research by outlining the likely metabolic pathways and the experimental protocols required to generate definitive comparative data. Such studies are essential for accurately predicting human pharmacokinetics from preclinical data and ensuring the safe and effective development of new chemical entities. For legacy drugs like this compound, a renewed investigation into their ADME properties could yield valuable insights applicable to modern drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cycrimine and Biperiden on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycrimine and Biperiden are centrally acting anticholinergic drugs primarily prescribed for the management of Parkinson's disease and other extrapyramidal disorders. Both agents exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system. While effective in controlling motor symptoms, their anticholinergic nature raises significant concerns regarding their impact on cognitive function. This guide provides a comparative analysis of the cognitive effects of this compound and Biperiden, synthesizing available experimental data to inform research and drug development.
Pharmacological Profiles
| Feature | This compound | Biperiden |
| Drug Class | Anticholinergic, Muscarinic Antagonist | Anticholinergic, Muscarinic Antagonist |
| Primary Mechanism of Action | Antagonist of the muscarinic acetylcholine receptor M1.[1] | Predominantly a central anticholinergic agent with weak peripheral activity. It is a non-selective muscarinic acetylcholine receptor antagonist. |
| Therapeutic Uses | Treatment of Parkinson's disease.[1] | Adjunctive treatment of all forms of Parkinson's disease and drug-induced extrapyramidal disorders. |
Comparative Cognitive Effects: An Indirect Analysis
Due to the lack of head-to-head studies, this section presents a detailed overview of the documented cognitive effects of Biperiden and a projected profile of this compound's cognitive impact based on its mechanism of action as an M1 receptor antagonist.
Biperiden: Documented Cognitive Effects
Multiple studies have investigated the cognitive side effects of Biperiden, revealing a consistent pattern of impairment in specific cognitive domains.
Quantitative Data from Clinical Studies on Biperiden
| Cognitive Domain | Assessment Tool | Key Findings | Reference |
| Verbal Episodic Memory | 15-word Verbal Learning Task (VLT) | Dose-dependent decrease in immediate and delayed word recall 90 minutes after administration. No significant effect at 4 hours post-administration. | [2] |
| Sustained Attention | Adaptive Tracking Task | 4 mg of Biperiden showed significant impairment. | [3] |
| Working Memory | n-back Task | 4 mg of Biperiden led to an increase in reaction time. | [3] |
| General Cognition | Mini-Mental State Exam (MMSE) | Discontinuation of Biperiden in patients with psychosis and dementia resulted in a significant improvement of 3 to 8 points on the MMSE. | |
| Attention & Processing Speed | Brief Assessment of Cognition in Schizophrenia (BACS) | Discontinuation of long-term Biperiden use in schizophrenic patients led to significant improvements in attention and processing speed. |
This compound: Projected Cognitive Effects
As a potent M1 muscarinic receptor antagonist, the cognitive effects of this compound are expected to be similar to those observed with Biperiden and other centrally acting anticholinergics. The M1 receptor is highly expressed in brain regions critical for cognitive processes, including the hippocampus and cortex. Antagonism of these receptors is known to disrupt learning, memory, and attention.
Expected Cognitive Impairments with this compound:
-
Memory: Significant impairment in short-term and long-term memory formation and retrieval.
-
Attention: Reduced sustained attention and increased distractibility.
-
Executive Function: Difficulties with planning, problem-solving, and cognitive flexibility.
-
Processing Speed: Slower reaction times and overall cognitive processing.
These projected effects are based on the well-established role of the M1 receptor in cognition and the known adverse effects of other M1 antagonists. The severity of these impairments is likely to be dose-dependent and more pronounced in elderly individuals or those with pre-existing cognitive deficits.
Experimental Protocols
Verbal Learning Task (VLT)
-
Objective: To assess verbal episodic memory, including learning, recall, and recognition.
-
Methodology: A list of 15-20 unrelated words is presented to the participant over several trials. After each presentation, the participant is asked to recall as many words as possible (immediate recall). Following a delay (typically 20-30 minutes), during which a distractor task is performed, the participant is again asked to recall the words (delayed recall). A recognition trial may follow, where the participant is presented with a list of words containing the original words and distractors and must identify the original words.
-
Key Metrics: Number of words recalled in each trial, total number of words learned, number of words recalled after the delay, and recognition accuracy.
n-back Task
-
Objective: To measure working memory and executive function.
-
Methodology: A continuous stream of stimuli (e.g., letters, numbers, or spatial locations) is presented to the participant. The task is to indicate whether the current stimulus matches the one presented 'n' trials back. The value of 'n' can be adjusted to vary the difficulty (e.g., 1-back, 2-back, 3-back).
-
Key Metrics: Accuracy (correct hits and correct rejections) and reaction time.
Adaptive Tracking Task
-
Objective: To assess sustained attention and visuomotor control.
-
Methodology: A target moves unpredictably on a screen, and the participant is required to follow it with a cursor as accurately as possible. The speed of the target adapts based on the participant's performance; if the participant is successful, the speed increases, and if they are unsuccessful, it decreases.
-
Key Metrics: Mean tracking error (distance between the target and the cursor) and the average speed at which the participant can maintain tracking.
Signaling Pathways and Experimental Workflow
Signaling Pathway of M1 Muscarinic Receptor Antagonism
Caption: M1 Muscarinic Receptor Signaling Pathway and Point of Antagonism by this compound and Biperiden.
Generalized Experimental Workflow for Cognitive Assessment
Caption: A generalized workflow for a placebo-controlled clinical trial assessing cognitive effects.
Conclusion and Future Directions
The available evidence strongly suggests that Biperiden administration is associated with significant, albeit potentially transient, impairments in verbal memory, sustained attention, and working memory. Given its similar mechanism of action as a potent M1 muscarinic receptor antagonist, this compound is highly likely to produce a comparable profile of cognitive side effects.
The lack of direct comparative studies represents a significant knowledge gap. Future research should prioritize head-to-head clinical trials of this compound and Biperiden to provide a more definitive comparison of their cognitive safety profiles. Such studies should employ a comprehensive battery of neuropsychological tests to assess a wide range of cognitive domains. Furthermore, investigating the long-term cognitive consequences of chronic this compound and Biperiden use is crucial, particularly in vulnerable populations such as the elderly and individuals with pre-existing cognitive impairment. A deeper understanding of the differential cognitive impacts of these commonly used anticholinergic agents will be instrumental in optimizing therapeutic strategies and minimizing iatrogenic cognitive decline.
References
- 1. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Back Task [support.gorilla.sc]
- 3. Adaptive Tracking Task (ATT) - Cambridge Cognition [cambridgecognition.com]
A Comparative Guide to the Neuroprotective Effects of Cystamine and Alternatives
Disclaimer: Initial searches for "Cycrimine" did not yield published findings on neuroprotective effects. This guide focuses on "Cystamine," a compound with a similar name and documented neuroprotective properties, which may have been the intended subject of inquiry.
This guide provides a comparative analysis of the neuroprotective effects of Cystamine and other promising therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication of published findings.
Quantitative Data Comparison
The following tables summarize the neuroprotective efficacy of Cystamine and selected alternative compounds in various preclinical models of neurodegeneration.
Table 1: Neuroprotective Effects of Cystamine in Preclinical Models
| Compound | Model | Dosage | Administration Route | Key Findings | Reference |
| Cystamine | MPTP-induced Parkinson's Disease (Aged Mice) | 10 mg/kg/day | Intraperitoneal (i.p.) | Increased TH+ striatal fibers (p<0.01), increased density of TH-immunoreactive cells (p<0.01), increased Nurr1 mRNA levels (p<0.001).[1] | [1] |
| Cystamine | MPTP-induced Parkinson's Disease (Aged Mice) | 50 mg/kg/day | Intraperitoneal (i.p.) | Showed neuroprotective effects.[1] | [1] |
| Cystamine | Soman-induced Status Epilepticus (Rats) | 50 mg/kg | Intraperitoneal (i.p.) | Significantly reduced neuronal loss in the CA1, amygdala, medial thalamus, and lateral thalamus (p<0.01, p<0.001).[2] | |
| Cystamine | Cerebral Ischemia (Rats) | 150 mg/kg | Intraperitoneal (i.p.) | Decreased TUNEL-positive apoptotic cells in the CA1 region of the hippocampus. | |
| Cystamine | Photothrombotic Stroke (Mice) | Not specified | Intraperitoneal (i.p.) | Ameliorated impaired function and enhanced axonal remodeling. |
Table 2: Neuroprotective Effects of Alternative Compounds
| Compound | Model | Dosage | Administration Route | Key Findings | Reference |
| Rasagiline | 6-OHDA-induced Parkinson's Disease (Rats) | 0.8 mg/kg/day & 2.5 mg/kg/day | Daily treatment | Markedly increased survival of dopaminergic neurons (+97% and +119%, respectively). | |
| Rasagiline | Middle Cerebral Artery Occlusion (Rats) | 3 mg/kg bolus + 3 mg/kg/h infusion | Intravenous (i.v.) | Reduced infarct size by 48.6% and neurological severity score by 32.7%. | |
| Minocycline | Tramadol-induced Neurodegeneration (Rats) | 40 & 60 mg/kg | Intraperitoneal (i.p.) | Increased central square entries and ambulation distances. | |
| Minocycline | Ischemic Stroke (Mice) | 20 mg/kg | Not specified | Significantly reduced cerebral infarct volumes. | |
| Pioglitazone | Permanent Focal Cerebral Ischemia (Rats) | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | Reduced infarction volume and improved motor deficits. | |
| Pioglitazone | SOD1-G93A Transgenic Mice (ALS model) | 40 mg/kg/day | Oral | Complete neuroprotection of spinal cord motor neurons at day 90. | |
| Olesoxime | Trophic Factor Deprivation (Primary Rat Motor Neurons) | 10 µM | In vitro | Maintained survival of 74 ± 10% of neurons. | |
| Olesoxime | SOD1-G93A Transgenic Mice (ALS model) | 3 & 30 mg/kg/day | Subcutaneous (s.c.) | Improved motor performance and delayed disease onset. |
Experimental Protocols
Cystamine in a Parkinson's Disease Model
-
Animal Model: Aged (16 months) C57BL/6 mice with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced parkinsonism.
-
Drug Administration: Cystamine was administered daily via intraperitoneal injection at doses of 10 mg/kg or 50 mg/kg. Treatment began 2 days prior to MPTP lesioning and continued for 14 days after.
-
Endpoint Analysis:
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify dopaminergic neurons and striatal fiber density.
-
In Situ Hybridization: Used to measure Nurr1 mRNA levels in the substantia nigra.
-
Rasagiline in a Parkinson's Disease Model
-
Animal Model: Adult male Sprague-Dawley rats with a unilateral 6-hydroxydopamine (6-OHDA) injection into the striatum.
-
Drug Administration: Rats were treated daily for 6 weeks with rasagiline at doses of 0.8 mg/kg or 2.5 mg/kg.
-
Endpoint Analysis:
-
Neuronal Quantification: The number of surviving dopaminergic neurons in the lesioned substantia nigra was counted.
-
Behavioral Testing: Apomorphine-induced turning behavior was assessed to measure motor stereotypies.
-
Minocycline in an Ischemic Stroke Model
-
Animal Model: Mice subjected to ischemic stroke.
-
Drug Administration: A low dose of 20 mg/kg minocycline was administered.
-
Endpoint Analysis:
-
Infarct Volume: Brains were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the volume of the cerebral infarct.
-
Pioglitazone in an ALS Model
-
Animal Model: SOD1-G93A transgenic mice, a model for amyotrophic lateral sclerosis (ALS).
-
Drug Administration: Pioglitazone was administered orally at a dosage of 40 mg/kg/day.
-
Endpoint Analysis:
-
Motor Neuron Quantification: The number of motor neurons in the spinal cord was quantified at 90 days of age.
-
Behavioral Assessment: Motor performance was evaluated using the paw grip endurance test.
-
Neuroinflammation Analysis: Spinal cord sections were analyzed for microglia activation.
-
Signaling Pathways and Experimental Workflows
References
Benchmarking Cycrimine's Potency Against Novel M1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of the established M1 muscarinic acetylcholine receptor (mAChR) antagonist, Cycrimine, against recently developed, novel M1-selective antagonists. The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting the M1 receptor.
Comparative Potency of M1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and selected novel M1 receptor antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor binding affinity (Ki), where a lower value indicates higher potency.
| Compound | M1 Receptor Potency (IC50/Ki) | Assay Type | Cell Line | Radioligand | Reference |
| This compound | Not explicitly quantified in reviewed literature | - | - | - | [1] |
| PIPE-307 | IC50: 3.8 nM | Calcium Mobilization | CHO-K1 (human M1) | - | [2] |
| IC50: 4.5 nM | Not Specified | Human and mouse brain tissue | - | [3] | |
| VU0255035 | IC50: 130 nM | Calcium Mobilization | Not Specified | - | [4] |
Note: While this compound is a known M1 antagonist, specific Ki or IC50 values were not available in the public domain literature reviewed for this guide[1]. One study characterized its affinity as being in the nanomolar range. Further targeted experimental evaluation is recommended for a precise quantitative comparison.
Experimental Protocols
The determination of antagonist potency is critical for drug development. Below are detailed methodologies for two common in vitro assays used to characterize M1 receptor antagonists.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the M1 receptor, allowing for the determination of the inhibitor's binding affinity (Ki).
a. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.
-
Test Compounds: Serial dilutions of this compound and novel M1 antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity antagonist such as atropine.
-
Scintillation Cocktail and Counter.
b. Protocol:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand ([3H]-NMS) at a final concentration close to its Kd (e.g., 0.2-1 nM).
-
Either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.
-
Add the diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an M1 receptor agonist.
a. Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1 receptor, seeded in a 96- or 384-well black-walled, clear-bottom plate.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer, often supplemented with probenecid to prevent dye extrusion.
-
M1 Receptor Agonist: A known M1 agonist such as carbachol or acetylcholine.
-
Test Compounds: Serial dilutions of this compound and novel M1 antagonists.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence changes (e.g., FLIPR, FlexStation).
b. Protocol:
-
Cell Plating: Seed the M1-expressing cells into the microplate and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer and then add the various concentrations of the test antagonists to the wells. Incubate for a period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, add a pre-determined concentration of the M1 agonist (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity kinetically over time to capture the calcium flux.
-
Data Analysis: Determine the maximum fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the M1 receptor signaling pathway and the general workflow for assessing antagonist potency.
Caption: M1 Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 Antagonist Potency.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticholinergic Profiles of Cycrimine and Procyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anticholinergic effects of two synthetic antiparkinsonian agents, Cycrimine and Procyclidine. Both drugs exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors (mAChRs), thereby helping to restore the cholinergic and dopaminergic balance in the brain.[1][2] This comparison focuses on their receptor binding affinities, functional antagonism, and the underlying experimental methodologies used to determine these properties.
Executive Summary
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of Procyclidine for human muscarinic acetylcholine receptors. Binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Data Source |
| Procyclidine | 8.34 | 7.60 | 7.91 | 8.16 | 7.62 | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of quantitative binding data for this compound across the five muscarinic receptor subtypes is a notable finding in the current literature.
Mechanism of Action and Signaling Pathways
Both this compound and Procyclidine are competitive antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists like this compound and Procyclidine block this cascade.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Procyclidine's antagonism at these receptors would prevent this inhibitory effect.
Below are diagrams illustrating these signaling pathways.
Experimental Protocols
The determination of a drug's anticholinergic properties involves a combination of receptor binding and functional assays.
Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Procyclidine) for each of the five muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 or CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation. The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membrane preparation.
-
A range of concentrations of the unlabeled test compound (this compound or Procyclidine) is added to compete with the radioligand for binding to the receptors.
-
Control tubes are included for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).
-
-
Incubation and Filtration:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Phosphoinositide Hydrolysis
Objective: To determine the functional potency (IC50) of a test compound in antagonizing agonist-induced signaling through Gq/11-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the M1, M3, or M5 receptor are cultured in a medium containing [3H]-inositol to radiolabel the cellular phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or Procyclidine).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate phosphoinositide hydrolysis.
-
-
Extraction of Inositol Phosphates:
-
The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.
-
-
Quantification and Data Analysis:
-
The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate production (IC50) is determined. This value reflects the functional potency of the antagonist.
-
Clinical Implications and Side Effect Profiles
Both this compound and Procyclidine are used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Their anticholinergic activity is responsible for their therapeutic effects but also contributes to their side effect profiles. Common anticholinergic side effects include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. A comparative clinical study noted that in patients treated with neuroleptics, benztropine was associated with a higher incidence of blurred vision or dry mouth compared to procyclidine. However, comprehensive, large-scale clinical trials directly comparing the side-effect profiles of this compound and Procyclidine are limited.
Conclusion
Procyclidine is a well-documented non-selective muscarinic antagonist with established binding affinities across M1-M5 receptor subtypes. This compound is primarily known as an M1 muscarinic antagonist, but a significant lack of publicly available quantitative binding and functional data makes a direct and comprehensive comparison of its anticholinergic profile with that of Procyclidine challenging. Future in-vitro studies characterizing the binding affinities and functional potencies of this compound at all five muscarinic receptor subtypes are necessary to fully elucidate its pharmacological profile and to allow for a more precise comparison with other anticholinergic agents like Procyclidine. This would enable a more informed selection of therapeutic agents based on their specific anticholinergic properties and potential side-effect profiles.
References
Validating Cycrimine in a 6-OHDA Rat Model of Parkinson's: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Cycrimine, an anticholinergic drug, in the context of the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. Due to a lack of direct experimental data for this compound in this specific model, the closely related anticholinergic compound, Trihexyphenidyl, is used as a proxy for comparative analysis against the gold-standard treatment, L-DOPA.
This guide synthesizes available preclinical data to evaluate the efficacy of anticholinergic therapy in restoring motor function in a well-established animal model of Parkinson's disease. Detailed experimental protocols, quantitative data comparisons, and visual representations of signaling pathways are provided to support further research and drug development efforts.
Comparative Efficacy of Anticholinergic Medication and L-DOPA
The following tables summarize the quantitative data from studies evaluating the effects of Trihexyphenidyl and L-DOPA on motor function in the 6-OHDA rat model of Parkinson's disease.
Table 1: Effect on Locomotor Activity and Catalepsy
| Treatment Group | Change in Locomotor Activity | Effect on Catalepsy and Grasping Time |
| 6-OHDA Lesioned (Control) | Decreased locomotor activity | Marked catalepsy and prolonged grasping time observed[1] |
| L-DOPA | Dose-dependently antagonized the decrease in locomotor activity[1] | Showed antagonistic effects on catalepsy and prolonged grasping time[1] |
| Trihexyphenidyl (this compound proxy) | No antagonizing effect on the decrease in locomotor activity[1] | No antagonizing effect on catalepsy and prolonged grasping time[1] |
Table 2: Effect on Forelimb Akinesia (Stepping Test)
| Treatment Group | Dosage | % Recovery of Motor Function (Contralateral Forepaw) |
| 6-OHDA Lesioned (Control) | Vehicle | Impaired stepping compared to pre-lesion values |
| Trihexyphenidyl (this compound proxy) | 0.1 - 0.2 mg/kg (oral) | 77-80% |
| L-DOPA | Not available in a direct comparative stepping test study with Trihexyphenidyl |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA rat model is a widely used neurotoxic model that mimics the progressive loss of dopaminergic neurons in Parkinson's disease.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine system, resulting in motor deficits characteristic of Parkinson's disease.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawiey or Wistar rats are typically used. To protect noradrenergic neurons from the neurotoxin, rats are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site.
-
6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle (MFB), the substantia nigra pars compacta (SNc), or the striatum. The injection is performed slowly over several minutes to allow for diffusion of the neurotoxin.
-
Post-operative Care: Animals are monitored closely after surgery for recovery.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem immunohistochemical analysis for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. A successful lesion is often characterized by a >90% depletion of striatal dopamine.
Behavioral Assessments
Apomorphine-Induced Rotational Behavior:
This test is a hallmark for assessing the severity of the unilateral dopamine lesion.
-
Following a successful 6-OHDA lesion, the postsynaptic dopamine receptors on the lesioned side of the brain become supersensitive.
-
Administration of a dopamine agonist like apomorphine (typically 0.05-0.5 mg/kg, s.c.) results in a greater stimulation of the supersensitive receptors on the lesioned side.
-
This imbalance in dopamine signaling causes the rat to rotate in a direction contralateral (away from) the side of the lesion.
-
The number of full 360° rotations is counted over a specific period (e.g., 30-90 minutes) to quantify the extent of the lesion and the effect of therapeutic interventions.
Locomotor Activity:
This test measures the overall motor function and exploratory behavior of the rats.
-
Rats are placed in an open-field arena equipped with infrared beams.
-
The system automatically records various parameters, including the total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
A decrease in these parameters in 6-OHDA lesioned rats is indicative of motor deficits.
Catalepsy and Grasping Tests:
These tests assess the akinetic and rigid-like symptoms.
-
Catalepsy (Bar Test): The rat's forepaws are placed on a horizontal bar. The time it takes for the rat to remove its paws from the bar is measured. A longer duration is indicative of catalepsy.
-
Grasping Test: The time a rat can hang from a wire or grid is measured to assess muscle strength and motor control.
Stepping Test:
This test evaluates forelimb akinesia.
-
The rat is held with its hindlimbs and one forelimb lifted, while the other forelimb is allowed to touch a moving surface (e.g., a treadmill).
-
The number of adjusting steps taken by the forelimb in response to the movement of the surface is counted.
-
A reduction in the number of steps with the contralateral forelimb is a measure of motor impairment.
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for Parkinson's disease aim to restore the balance of neurotransmitter signaling in the basal ganglia, a group of brain structures critical for motor control.
Experimental Workflow
Experimental workflow for validating therapeutics in the 6-OHDA rat model.
This compound (Anticholinergic) Signaling Pathway
In the parkinsonian state, the depletion of dopamine leads to a relative overactivity of acetylcholine in the striatum. Anticholinergic drugs like this compound act by blocking muscarinic acetylcholine receptors, specifically the M1 subtype, on medium spiny neurons of the indirect pathway. This is thought to reduce the inhibitory output from the basal ganglia, thereby alleviating motor symptoms.
Anticholinergic action of this compound in the basal ganglia.
L-DOPA Signaling Pathway
L-DOPA, the precursor to dopamine, is the most effective treatment for the motor symptoms of Parkinson's disease. It is converted to dopamine in the brain, where it acts on both the direct and indirect pathways to restore the dopamine-acetylcholine balance.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cycrimine for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Cycrimine, a centrally acting anticholinergic drug. The primary focus of this document is to facilitate target validation by presenting available experimental data, detailed methodologies, and a comparative analysis with other relevant compounds. This compound is recognized for its therapeutic role in managing Parkinson's disease by antagonizing the muscarinic acetylcholine receptor M1 (M1-mAChR)[1]. This action helps restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.
In Vitro Efficacy: Targeting the Muscarinic M1 Receptor
The in vitro efficacy of an anticholinergic drug like this compound is primarily determined by its binding affinity and functional antagonism at the target receptor.
Comparative Muscarinic Receptor Binding Affinities
The binding affinity of a drug to its receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. While specific Ki values for this compound are not available, the table below presents the binding affinities of other anticholinergic drugs for the M1 muscarinic receptor, providing a basis for comparison.
| Compound | Receptor Subtype | Ki (nM) | Organism |
| Atropine | M1 | 1.6 | Rat (Cortical Membranes) |
| Pirenzepine | M1 | 14 | Rat (Cortical Membranes) |
| Trihexyphenidyl | M1 | ~3.7-14 | Rat (Cortical Membranes) |
| Dicyclomine | M1 | ~3.7-14 | Rat (Cortical Membranes) |
Data compiled from publicly available research[2]. It is important to note that binding affinities can vary based on experimental conditions.
Functional Antagonism
Functional assays measure the ability of a compound to inhibit a biological response mediated by the target receptor. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The table below includes IC50 values for several anticholinergic agents, demonstrating their potency in functional assays.
| Compound | Assay | IC50 (µM) |
| Atropine | Muscarinic receptor binding (rat brain) | 0.0022 |
| Benztropine | Muscarinic receptor binding (rat brain) | 0.018 |
| Trihexyphenidyl | Muscarinic receptor binding (rat brain) | 0.026 |
| Procyclidine | Muscarinic receptor binding (rat brain) | 0.070 |
| Orphenadrine | Muscarinic receptor binding (rat brain) | 0.37 |
This data illustrates the relative potency of different anticholinergic drugs[3].
In Vivo Efficacy: Performance in Animal Models of Parkinson's Disease
In vivo studies are crucial for validating the therapeutic potential of a drug in a living organism. For anti-Parkinsonian drugs, rodent models that mimic the motor deficits of the disease are commonly employed.
Comparative In Vivo Efficacy
The half-maximal effective dose (ED50) is the dose of a drug that produces 50% of its maximal effect. While a specific ED50 for this compound in animal models of Parkinson's disease is not documented in the available literature, the efficacy of other anticholinergic drugs in these models provides a valuable benchmark. These studies often measure the reversal of drug-induced motor impairments.
Due to the lack of specific ED50 values for this compound, a direct quantitative comparison is not possible. However, qualitative studies have demonstrated the efficacy of anticholinergic agents in improving motor symptoms in animal models of Parkinson's disease[4][5].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Muscarinic Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Rodent Model of Parkinson's Disease (Oxotremorine-Induced Tremor)
Objective: To evaluate the in vivo efficacy of a test compound in reducing Parkinsonian-like tremors.
Materials:
-
Male mice or rats.
-
Oxotremorine (a muscarinic agonist that induces tremors).
-
Test compound (e.g., this compound) at various doses.
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Scoring system for tremor severity.
Procedure:
-
Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal or oral).
-
After a predetermined time, administer oxotremorine to induce tremors.
-
Place the animals in individual observation chambers.
-
Observe and score the severity of tremors at regular intervals for a defined period. The scoring can be based on a scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
Analyze the data to determine if the test compound significantly reduces the tremor score compared to the vehicle control.
-
If a dose-response relationship is observed, an ED50 value can be calculated.
Visualizing the Pathway and Process
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: this compound's Mechanism of Action at the M1 Muscarinic Receptor.
Caption: In Vitro Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. In Vivo Studies of various Antiparkinson’s agents: A Systematic Review [ijraset.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cycrimine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Cycrimine, an anticholinergic agent, ensuring the protection of personnel and the environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in a laboratory setting is governed by a multi-tiered regulatory landscape. The primary federal agencies involved are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1]
Based on available information, this compound is not currently classified as a controlled substance by the DEA.[2][3][4][5] Additionally, it is not explicitly found on the EPA's lists of hazardous wastes (F, K, P, and U lists). However, a substance can still be considered a hazardous waste if it exhibits certain characteristics such as ignitability, corrosivity, reactivity, or toxicity. Without a specific Safety Data Sheet (SDS) detailing these properties for this compound, a cautious approach to disposal is warranted.
| Regulatory Consideration | Governing Agency | Relevance to this compound Disposal | Key Compliance Point |
| Hazardous Waste Status | EPA | Must be determined if this compound waste is "characteristic" hazardous waste (ignitable, corrosive, reactive, toxic). | Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterization. |
| Controlled Substance Status | DEA | This compound is not currently listed as a federally controlled substance. | No DEA-specific disposal protocols are required. |
| State and Local Regulations | State/Local Agencies | May have more stringent requirements than federal regulations. | Always adhere to the most stringent applicable regulations. |
| Institutional Policies | Your Institution's EHS | Specific procedures for chemical and pharmaceutical waste management. | Follow your institution's established protocols. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a safe and compliant method for disposing of this compound in a laboratory setting. This protocol assumes the material may be hazardous in the absence of definitive information to the contrary.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate it from other chemical waste streams unless specifically instructed to do so by your institution's EHS department.
3. Waste Collection and Labeling:
-
Collect all solid this compound waste (e.g., unused powder, contaminated labware) in a designated, leak-proof, and sealable container.
-
Label the container clearly as "Hazardous Waste - this compound" and include the date of accumulation.
-
For liquid waste containing this compound, use a designated, compatible, and clearly labeled hazardous waste container.
4. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to inform them of the this compound waste you have generated.
-
Provide them with all available information on the compound. They will provide guidance on the final disposal pathway, which may include incineration through a licensed hazardous waste contractor.
5. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, as directed by your EHS department.
-
Ensure the storage area is secure and away from drains and incompatible materials.
6. Do NOT:
-
Do not dispose of this compound down the sink or in the regular trash. This can have adverse effects on aquatic ecosystems and wastewater treatment processes.
-
Do not attempt to neutralize this compound with other chemicals unless it is part of an EHS-approved procedure.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. dea.gov [dea.gov]
- 3. Drug Enforcement Administration Drug Scheduling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 5. campusdrugprevention.gov [campusdrugprevention.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Cycrimine
For Immediate Reference: Essential Safety and Handling Protocols for Cycrimine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment (PPE), emergency plans, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure risk. As this compound is an anticholinergic compound, preventing inhalation, dermal contact, and ingestion is paramount. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) is recommended. | Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of the outer glove immediately after handling the compound, minimizing the spread of contamination.[1][2][3] |
| Gown | Disposable, impermeable gown with long sleeves and tight-fitting cuffs. | Protects the body from contact with this compound powder or solutions. An impermeable material prevents penetration of the chemical.[1][2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the mucous membranes of the eyes from airborne particles and splashes. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) is necessary. | Minimizes the risk of inhaling fine particles of the active pharmaceutical ingredient. |
| Additional Protection | Disposable head and shoe covers. | Prevents the transfer of contamination outside of the designated handling area. |
Operational Plans: Handling and Storage
Handling:
-
Designated Areas: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Weighing: Use a balance with a draft shield or conduct weighing operations within a containment enclosure.
-
Personal Hygiene: Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store this compound in a well-ventilated, cool, and dry place.
-
Keep containers tightly sealed and clearly labeled.
-
Store away from incompatible materials.
Emergency Procedures: Spills and Exposure
This compound Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Gently Cover: Gently cover the spill with absorbent pads or wet paper towels to prevent the powder from becoming airborne. Do not use dry cloths or sweep the powder, as this will create dust.
-
Wet and Absorb: Carefully wet the absorbent material with water to dissolve the powder.
-
Clean the Area: Once the powder is absorbed, clean the spill area multiple times with a detergent solution, working from the outside of the spill inward.
-
Decontaminate: If available, use a deactivating agent suitable for pharmaceutical compounds.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, gown, etc.) must be placed in a sealed, labeled hazardous waste container.
For Liquid Spills:
-
Contain the Spill: Use absorbent pads or granules to contain the liquid spill.
-
Absorb the Liquid: Absorb the spilled liquid with absorbent material.
-
Clean and Decontaminate: Follow steps 5-7 from the powder spill protocol.
Exposure and First Aid
| Exposure Route | Signs and Symptoms of Anticholinergic Exposure | First Aid Measures |
| Inhalation | Dry mouth, blurred vision, dizziness, confusion, respiratory irritation. | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Redness, irritation. Systemic symptoms may occur if absorbed. | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists or if systemic symptoms develop. |
| Eye Contact | Blurred vision, pupil dilation, irritation, redness. | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Dry mouth, difficulty swallowing, blurred vision, rapid heartbeat, confusion, hallucinations, seizures. | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
In case of a suspected overdose, which can present with severe anticholinergic symptoms, it is a medical emergency. Call for emergency medical help immediately.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential for diversion.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be segregated as hazardous pharmaceutical waste.
-
Containers: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company. Landfilling should be avoided to prevent environmental contamination.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous pharmaceutical waste.
Experimental Workflow: Handling a this compound Spill
The following diagram illustrates the logical workflow for safely managing a this compound powder spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
